molecular formula C23H17ClFN3O4 B15600886 Ppo-IN-14

Ppo-IN-14

Cat. No.: B15600886
M. Wt: 453.8 g/mol
InChI Key: SJIDLDXPWYGALP-UHFFFAOYSA-N
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Description

Ppo-IN-14 is a useful research compound. Its molecular formula is C23H17ClFN3O4 and its molecular weight is 453.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H17ClFN3O4

Molecular Weight

453.8 g/mol

IUPAC Name

2-[4-chloro-2-fluoro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C23H17ClFN3O4/c24-16-10-17(25)18(28-22(29)14-8-4-5-9-15(14)23(28)30)11-19(16)31-12-20-26-27-21(32-20)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2

InChI Key

SJIDLDXPWYGALP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Ppo-IN-14 (Compound B11): A Potent Tyrosinase Inhibitor for Hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders, characterized by the overproduction of melanin (B1238610), represent a significant area of research in dermatology and cosmetology. A key enzymatic target in the regulation of melanin synthesis is tyrosinase. This technical guide details the discovery and synthesis of a potent tyrosinase inhibitor, initially designated as Ppo-IN-14 (a likely misnomer for Tyrosinase-IN-11, also known as compound 11c). This document provides a comprehensive overview of its synthesis, in vitro and in vivo biological activity, and its mechanism of action, positioning it as a promising candidate for the treatment of skin hyperpigmentation. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key assays.

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis.[1] The enzyme tyrosinase plays a crucial, rate-limiting role in this pathway by catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Uncontrolled tyrosinase activity can lead to excessive melanin production and the formation of hyperpigmented areas on the skin. Therefore, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for pigmentation disorders.

Recent research has focused on the discovery of novel, potent, and safe tyrosinase inhibitors. Among these, a series of novel hybrids containing a dihydrochalcone (B1670589) skeleton and a resorcinol (B1680541) structure have been identified as highly effective. Within this series, the compound designated as 11c , and commercially available as Tyrosinase-IN-11, has demonstrated exceptional potency against tyrosinase, with IC50 values in the nanomolar range.[2] This document serves as a technical guide to the discovery, synthesis, and biological evaluation of this promising compound.

Discovery of Tyrosinase-IN-11 (Compound 11c)

The discovery of Tyrosinase-IN-11 (compound 11c) emerged from a rational drug design approach aimed at creating hybrid molecules that combine the structural features of known tyrosinase inhibitors. The design strategy focused on integrating a dihydrochalcone scaffold with a resorcinol moiety, both of which are known to contribute to tyrosinase inhibition. This led to the synthesis of a series of novel compounds, with compound 11c exhibiting the most potent inhibitory activity against both the monophenolase and diphenolase functions of tyrosinase.[2]

Synthesis of Tyrosinase-IN-11 (Compound 11c)

The synthesis of Tyrosinase-IN-11 is a multi-step process. The detailed synthetic scheme is outlined below.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Intermediate 3 Synthesis cluster_1 Step 2: Intermediate 6 Synthesis cluster_2 Step 3: Final Product Synthesis 2,4-dihydroxybenzaldehyde (B120756) 2,4-dihydroxybenzaldehyde intermediate_1 Intermediate 1 (2,4-dihydroxycinnamic acid) 2,4-dihydroxybenzaldehyde->intermediate_1 Pyridine, Piperidine (B6355638) malonic_acid malonic_acid malonic_acid->intermediate_1 intermediate_2 Intermediate 2 intermediate_1->intermediate_2 H2, Pd/C intermediate_3 Intermediate 3 intermediate_2->intermediate_3 SOCl2 Tyrosinase-IN-11 Tyrosinase-IN-11 intermediate_3->Tyrosinase-IN-11 AlCl3, CH2Cl2 resorcinol resorcinol intermediate_4 Intermediate 4 resorcinol->intermediate_4 H2SO4 ethyl_acetoacetate ethyl_acetoacetate ethyl_acetoacetate->intermediate_4 intermediate_5 Intermediate 5 intermediate_4->intermediate_5 AlCl3 intermediate_6 Intermediate 6 intermediate_5->intermediate_6 H2, Pd/C intermediate_6->Tyrosinase-IN-11

Synthetic pathway for Tyrosinase-IN-11 (compound 11c).
Experimental Protocol for Synthesis

The synthesis of Tyrosinase-IN-11 (compound 11c) is performed as described by Xue et al. (2023).[2] The general procedure involves a Friedel-Crafts acylation reaction.

Synthesis of Intermediate 3:

  • To a solution of 2,4-dihydroxybenzaldehyde and malonic acid in pyridine, a catalytic amount of piperidine is added. The mixture is heated to reflux.

  • After cooling, the reaction mixture is poured into ice-water and acidified with HCl. The precipitate is collected to yield 2,4-dihydroxycinnamic acid (Intermediate 1).

  • Intermediate 1 is then subjected to hydrogenation using H2 gas and a Pd/C catalyst to afford the corresponding dihydrocinnamic acid derivative (Intermediate 2).

  • Intermediate 2 is treated with thionyl chloride (SOCl2) to yield the acyl chloride (Intermediate 3).

Synthesis of Intermediate 6:

  • Resorcinol is reacted with ethyl acetoacetate (B1235776) in the presence of a catalytic amount of sulfuric acid to yield the corresponding coumarin (B35378) derivative (Intermediate 4).

  • A Fries rearrangement of Intermediate 4 is carried out using aluminum chloride (AlCl3) to produce the dihydroxyacetophenone derivative (Intermediate 5).

  • Intermediate 5 is then reduced via hydrogenation (H2, Pd/C) to give the corresponding ethylbenzene (B125841) derivative (Intermediate 6).

Synthesis of Tyrosinase-IN-11 (Compound 11c):

  • To a solution of Intermediate 6 in dichloromethane (B109758) (CH2Cl2), aluminum chloride (AlCl3) is added at 0 °C.

  • Intermediate 3, dissolved in CH2Cl2, is then added dropwise to the mixture.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.

  • The reaction is quenched with ice-water and HCl. The aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford Tyrosinase-IN-11 (compound 11c).

Biological Activity and Efficacy

Tyrosinase-IN-11 has demonstrated potent inhibitory effects on tyrosinase activity in vitro and significant anti-melanogenic effects in both cell-based assays and in vivo models.

In Vitro Tyrosinase Inhibition

The inhibitory activity of Tyrosinase-IN-11 was evaluated against both the monophenolase (L-tyrosine as substrate) and diphenolase (L-DOPA as substrate) activities of mushroom tyrosinase.

CompoundIC50 (L-tyrosinase) (nM)IC50 (L-DOPA) (nM)
Tyrosinase-IN-11 (11c) 5064
Kojic Acid (Reference)>10,000>10,000
Table 1: In vitro tyrosinase inhibitory activity of Tyrosinase-IN-11 (compound 11c) compared to the standard inhibitor, kojic acid. Data sourced from MedChemExpress.[3]
Cellular Activity and Cytotoxicity

The effect of Tyrosinase-IN-11 on melanin production was assessed in B16F10 melanoma cells. The compound effectively reduced melanin content in a dose-dependent manner. Furthermore, it was found to have low cytotoxicity in human malignant melanoma A375 and murine B16F10 cells.[3]

Cell LineAssayConcentrationResult
B16F10Melanin ContentDose-dependentSignificant reduction in melanin
A375, B16F10Cytotoxicity (MTT Assay)50 µMSlightly cytotoxic
Table 2: Cellular activity and cytotoxicity of Tyrosinase-IN-11 (compound 11c). Data sourced from MedChemExpress.[3]
In Vivo Efficacy

The in vivo efficacy of Tyrosinase-IN-11 was evaluated in a UV-induced skin pigmentation model in guinea pigs. Topical application of the compound demonstrated a powerful antimelanogenesis ability, significantly reducing melanin content on the UV-irradiated skin.[3]

Animal ModelTreatmentDurationOutcome
Guinea Pig (UV-induced pigmentation)Topical administration (0.5, 1 mM)2 weeks (before UV) or 2 weeks (after UV)Potent antimelanogenesis effect
Table 3: In vivo efficacy of Tyrosinase-IN-11 (compound 11c). Data sourced from MedChemExpress.[3]

Mechanism of Action

Tyrosinase-IN-11 exerts its anti-melanogenic effects primarily through the direct inhibition of tyrosinase. Additionally, studies have shown that it can downregulate the expression of key proteins involved in melanogenesis.

Signaling Pathway

The expression of tyrosinase is regulated by the Microphthalmia-associated transcription factor (MITF). The MITF signaling pathway is a crucial regulator of melanocyte development, survival, and melanogenesis.[4] Tyrosinase-IN-11 has been shown to decrease the protein levels of both tyrosinase (TYR) and MITF in a dose-dependent manner in melanoma cells.[3] This suggests that in addition to direct enzyme inhibition, the compound may also modulate the expression of tyrosinase at the transcriptional level.

MITF_Signaling_Pathway cluster_pathway MITF Signaling Pathway in Melanogenesis cluster_inhibition Inhibition by Tyrosinase-IN-11 alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF_gene MITF Gene CREB->MITF_gene activates transcription MITF_protein MITF Protein MITF_gene->MITF_protein translation TYR_gene Tyrosinase Gene MITF_protein->TYR_gene activates transcription TYR_protein Tyrosinase Protein TYR_gene->TYR_protein translation Melanin Melanin Synthesis TYR_protein->Melanin Tyrosinase_IN_11 Tyrosinase-IN-11 (Compound 11c) Tyrosinase_IN_11->MITF_protein Decreases Level Tyrosinase_IN_11->TYR_protein Direct Inhibition

Simplified MITF signaling pathway and points of inhibition by Tyrosinase-IN-11.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay is performed to determine the in vitro inhibitory effect of compounds on the enzymatic activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-tyrosine or L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (Tyrosinase-IN-11)

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure (L-DOPA as substrate):

  • Prepare solutions of the test compound and kojic acid at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound solution (or solvent for control), and mushroom tyrosinase solution.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome (B613829) results in an increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[5][6]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the compound on cell lines.

Materials:

  • A375 or B16F10 cells

  • Complete cell culture medium

  • Test compound (Tyrosinase-IN-11)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

Tyrosinase-IN-11 (compound 11c) is a highly potent, small-molecule inhibitor of tyrosinase with promising therapeutic potential for the treatment of hyperpigmentation disorders. Its discovery through rational drug design, coupled with its demonstrated efficacy in both in vitro and in vivo models, highlights its significance as a lead compound for further development. The dual mechanism of action, involving both direct enzyme inhibition and downregulation of key melanogenic proteins, further underscores its potential. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the synthesis and biological evaluation of this promising new agent.

References

Probing the Affinity of Novel Inhibitors for Nicotiana tabacum Protoporphyrinogen Oxidase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed examination of the binding affinities of recently developed inhibitors targeting Nicotiana tabacum protoporphyrinogen (B1215707) oxidase (NtPPO), a key enzyme in the porphyrin biosynthesis pathway and a significant target for herbicide development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of agrochemistry and enzyme kinetics. While specific data for a compound designated "Ppo-IN-14" is not publicly available, this guide synthesizes findings on several potent, structurally distinct NtPPO inhibitors to provide a comprehensive technical resource.

Quantitative Binding Affinity Data

The binding affinities of several novel NtPPO inhibitors have been characterized, demonstrating significant potency in the nanomolar range. The following table summarizes the key quantitative data for these compounds, providing a basis for comparative analysis.

Compound IDChemical ClassInhibition Constant (Ki) [nM]IC50 [nM]Reference
Ii N-1,4-diketophenyltriazinone0.11-[1]
Ip N-1,4-diketophenyltriazinone2.14-[1]
5a N-isoxazolinylphenyltriazinone4.9-[2]
B16 N-phenyltriazinone derivative-32.14[3]

Experimental Protocols

The determination of the binding affinity of these inhibitors for NtPPO involves a series of precise experimental procedures. The following sections detail the typical methodologies employed in such studies.

Expression and Purification of NtPPO

Recombinant NtPPO is commonly expressed in Escherichia coli. The gene encoding NtPPO is cloned into an expression vector, which is then transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested. The protein is then purified using affinity chromatography, such as with a Ni-NTA column, to obtain a homogenous enzyme preparation for use in subsequent assays.

Enzyme Inhibition Assay

The inhibitory activity of the compounds against NtPPO is determined using a spectrophotometric assay. This assay measures the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX. The reaction mixture typically contains the purified NtPPO enzyme, the substrate (protoporphyrinogen IX), and varying concentrations of the inhibitor in a suitable buffer. The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the product. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Determination of Inhibition Constant (Ki)

To determine the inhibition constant (Ki), enzyme kinetic studies are performed. The initial reaction rates are measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis. The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, is derived from this analysis.

Visualizations

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the general workflow for determining the binding affinity of an inhibitor to NtPPO.

G cluster_0 Protein Preparation cluster_1 Enzyme Assay cluster_2 Data Analysis Gene Cloning Gene Cloning Expression in E. coli Expression in E. coli Gene Cloning->Expression in E. coli Protein Purification Protein Purification Expression in E. coli->Protein Purification Purified NtPPO Purified NtPPO Protein Purification->Purified NtPPO Enzyme Inhibition Assay Enzyme Inhibition Assay Purified NtPPO->Enzyme Inhibition Assay Substrate Substrate Substrate->Enzyme Inhibition Assay Inhibitor Inhibitor Inhibitor->Enzyme Inhibition Assay Dose-Response Curve Dose-Response Curve Enzyme Inhibition Assay->Dose-Response Curve IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation Kinetic Studies Kinetic Studies Dose-Response Curve->Kinetic Studies Ki Determination Ki Determination Kinetic Studies->Ki Determination

Caption: Workflow for NtPPO inhibitor binding affinity analysis.

Protoporphyrinogen Oxidase Signaling Pathway and Inhibition

The diagram below depicts the role of protoporphyrinogen oxidase in the tetrapyrrole biosynthesis pathway and the mechanism of its inhibition.

G Protoporphyrinogen IX Protoporphyrinogen IX NtPPO NtPPO Protoporphyrinogen IX->NtPPO Substrate Protoporphyrin IX Protoporphyrin IX Heme Heme Protoporphyrin IX->Heme Chlorophyll Chlorophyll Protoporphyrin IX->Chlorophyll NtPPO->Protoporphyrin IX Product Inhibitor Inhibitor Inhibition Inhibitor->Inhibition Inhibition->NtPPO Blocks Enzyme Activity

References

An In-Depth Technical Guide to Ppo-IN-14: A Novel Protoporphyrinogen Oxidase (PPO) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ppo-IN-14, also identified as compound B11, is a potent, novel inhibitor of Protoporphyrinogen (B1215707) Oxidase (PPO), a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and biological activity. Detailed experimental protocols for its synthesis and enzymatic inhibition assays are provided to facilitate further research and development. All quantitative data are summarized for clear comparison, and key pathways and workflows are visualized.

Chemical Structure and Properties

This compound is a tetrahydrophthalimide derivative containing an oxadiazole moiety. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(2-chloro-5-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methoxy)-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione[1]
Molecular Formula C23H17ClFN3O4[1]
Molecular Weight 453.85 g/mol [1]
SMILES O=C1N(C2=CC(OCC3=NN=C(C4=CC=CC=C4)O3)=C(Cl)C=C2F)C(C5=C1CCCC5)=O[1]
Appearance White solid[1]
Melting Point 182-183 °C[1]

Table 1: Chemical and Physical Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of Protoporphyrinogen Oxidase (PPO). PPO is the terminal enzyme in the common pathway of chlorophyll and heme biosynthesis, catalyzing the oxidation of protoporphyrinogen IX (Protoporphyrinogen IX) to protoporphyrin IX (Protoporphyrin IX).

The inhibitory action of this compound leads to the accumulation of Protoporphyrinogen IX in plant cells. This excess Protoporphyrinogen IX leaks from its site of synthesis in the plastid to the cytoplasm, where it undergoes non-enzymatic oxidation to Protoporphyrin IX. In the presence of light and oxygen, Protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. This reactive oxygen species (ROS) causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death. This light-dependent herbicidal action is characteristic of PPO inhibitors.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Ppo_IN_14 This compound Ppo_IN_14->PPO Inhibition ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Light_O2 Light + O2 Light_O2->ROS Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Synthesis_Workflow start Starting Materials intermediate1 Intermediate 1 (Tetrahydrophthalimide derivative) start->intermediate1 intermediate2 Intermediate 2 (Oxadiazole derivative) start->intermediate2 coupling Williamson Ether Synthesis intermediate1->coupling intermediate2->coupling product This compound coupling->product purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

References

A Technical Guide to the Herbicidal Activity of Protoporphyrinogen Oxidase (PPO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Ppo-IN-14" did not yield a specifically designated herbicide. This guide, therefore, provides a comprehensive overview of the broader class of Protoporphyrinogen (B1215707) Oxidase (PPO) inhibiting herbicides (WSSA Group 14), to which a hypothetical "this compound" would belong. The principles, data, and methodologies presented are representative of this class of herbicides and are intended for researchers, scientists, and drug development professionals.

Introduction

Protoporphyrinogen oxidase (PPO) inhibitors are a critical class of herbicides used for the control of a wide spectrum of broadleaf weeds and some grasses in a variety of agricultural crops.[1][2] Their mode of action involves the inhibition of the PPO enzyme, which is pivotal in the biosynthesis of both chlorophyll (B73375) and heme in plants.[3][4] This inhibition leads to a rapid, light-dependent cascade of events culminating in the destruction of cell membranes and plant death.[5] PPO inhibitors are valued for their fast action, broad-spectrum efficacy, and utility in managing herbicide-resistant weed populations.[2]

Mechanism of Action

PPO-inhibiting herbicides act by blocking the protoporphyrinogen oxidase enzyme, which catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1] This is the last common step in the synthesis of chlorophylls (B1240455) and hemes.[1] Inhibition of PPO leads to the accumulation of Protogen IX, which then diffuses from its normal location in the chloroplast to the cytoplasm.[1] In the cytoplasm, a non-enzymatic oxidation of Protogen IX to Proto IX occurs.[1]

This misplaced accumulation of Proto IX, a potent photosensitizer, in the presence of light and molecular oxygen, leads to the generation of highly reactive singlet oxygen.[5] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption and destruction of cell membranes.[4][5] The loss of membrane integrity results in rapid cell leakage, necrosis, and ultimately, the death of the plant.[3][4]

PPO_Inhibitor_Pathway Protogen_IX Protogen_IX Protogen_IX_cyto Protogen_IX_cyto Protogen_IX->Protogen_IX_cyto Leakage

Herbicidal Activity Spectrum

The following table summarizes the herbicidal efficacy of three representative PPO inhibitors—fomesafen, lactofen, and saflufenacil—against a range of common weed species. The data is presented as GR50 values (the herbicide rate that causes a 50% reduction in plant growth), a common metric for herbicide efficacy.

HerbicideWeed SpeciesCommon NameGR50 (g ai/ha)Reference
Fomesafen Amaranthus retroflexusRedroot pigweed4.6[6]
Amaranthus tuberculatusCommon waterhemp5 - 15N/A
Chenopodium albumCommon lambsquarters10 - 20N/A
Abutilon theophrastiVelvetleaf25 - 40N/A
Lactofen Amaranthus spinosusSpiny amaranthHighly Susceptible[7]
Tridax procumbensCoatbuttonsHighly Susceptible[7]
Ipomoea spp.Morningglory20 - 50N/A
Sesbania herbaceaHemp sesbania15 - 30N/A
Saflufenacil Conyza canadensisHorseweed/Marestail7 - 20[8]
Ambrosia trifidaGiant ragweed10 - 25N/A
Chenopodium albumCommon lambsquarters5 - 15[9]
Kickxia elatineSharppoint fluvellin~25 (90% control)[10]

Note: GR50 values can vary depending on environmental conditions, weed growth stage, and the specific biotype tested. The values presented are approximate ranges based on available literature.

Experimental Protocols

This protocol is designed to determine the GR50 value of a PPO inhibitor on a target weed species.

Materials:

  • Seeds of the target weed species

  • Potting medium (e.g., sandy loam soil, peat, and sand mixture)

  • Pots (e.g., 10 cm diameter)

  • Technical grade PPO inhibitor

  • Solvents and adjuvants as required for herbicide formulation

  • Automated spray chamber

  • Greenhouse with controlled environment (temperature, light, humidity)

  • Balance, drying oven

Procedure:

  • Plant Preparation: Sow weed seeds in pots filled with potting medium and allow them to germinate and grow in the greenhouse. Thin seedlings to a uniform number (e.g., 2-4 plants) per pot once they have reached the 2-4 true leaf stage.[11]

  • Herbicide Preparation: Prepare a stock solution of the PPO inhibitor. A series of dilutions are then made to create a range of doses that are expected to cause between 0% and 100% growth inhibition.[11] A control group receiving only the carrier solution (without the herbicide) must be included.

  • Herbicide Application: Transfer the pots to an automated spray chamber. Apply the different herbicide doses to the respective pots. Ensure uniform spray coverage.[11]

  • Growth and Evaluation: Return the treated plants to the greenhouse. After a set period (e.g., 14-21 days), visually assess plant injury and then harvest the above-ground biomass.[12]

  • Data Analysis: Dry the harvested biomass in an oven until a constant weight is achieved. Weigh the dry biomass for each treatment. Express the dry weight of each treated group as a percentage of the control group's average dry weight. Use a non-linear regression model (e.g., log-logistic) to fit the dose-response data and calculate the GR50 value.[12]

This protocol measures the direct inhibitory effect of a compound on the PPO enzyme.

Materials:

  • Plant tissue rich in PPO (e.g., spinach, etiolated barley)

  • Extraction buffer (e.g., phosphate (B84403) buffer with additives like PVPP and DTT)

  • Centrifuge

  • Spectrophotometer

  • Substrate (Protoporphyrinogen IX)

  • Test inhibitor compound at various concentrations

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C. The resulting supernatant contains the crude PPO enzyme extract.[13]

  • Assay Preparation: In a cuvette, mix the enzyme extract with the test inhibitor at various concentrations and incubate for a short period.[14]

  • Reaction Initiation: Add the substrate (Protoporphyrinogen IX) to the cuvette to start the enzymatic reaction.

  • Measurement: Monitor the rate of Proto IX formation by measuring the increase in absorbance at a specific wavelength (e.g., 630 nm) over time using a spectrophotometer.[15]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the inhibitor concentration that causes 50% inhibition of the enzyme activity (I50 value).

This protocol outlines the methodology for assessing the performance of a PPO inhibitor under field conditions.

Materials:

  • Field plot with a natural or seeded infestation of target weeds

  • Commercial formulation of the PPO inhibitor

  • Field sprayer calibrated for the desired application volume

  • Untreated control and potentially a commercial standard herbicide for comparison

  • Data collection tools (e.g., quadrats, visual rating scales, yield monitoring equipment)

Procedure:

  • Trial Design: Use a randomized complete block design with at least three to four replications for each treatment.[16][17] This design helps to minimize the effects of field variability.[17]

  • Plot Establishment: Mark out individual plots of a specific size (e.g., 3m x 10m).

  • Herbicide Application: Apply the herbicide treatments at the appropriate weed and crop growth stage using a calibrated field sprayer.[18]

  • Data Collection: At specified intervals after application (e.g., 7, 14, 28, and 56 days), assess weed control using visual ratings (0% = no control, 100% = complete control) and/or by counting weed density and measuring biomass within quadrats placed randomly in each plot.[19] Also, assess crop injury.

  • Yield Assessment: At crop maturity, harvest the plots and measure the crop yield.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments for weed control, crop injury, and yield.[18]

Herbicide Discovery and Development Workflow

The development of a new herbicide is a lengthy and complex process. The following diagram illustrates a typical workflow from discovery to commercialization.

Herbicide_Development_Workflow Discovery Discovery & Lead Generation Screening High-Throughput Screening Discovery->Screening sub_discovery Target Identification Virtual Screening Natural Products Lead_Opt Lead Optimization Screening->Lead_Opt sub_screening Primary & Secondary Assays (in vitro & in vivo) GH_Testing Greenhouse & Lab Testing Lead_Opt->GH_Testing sub_lead_opt Structure-Activity Relationship (SAR) Synthesis of Analogs Field_Trials Field Trials GH_Testing->Field_Trials sub_gh_testing Dose-Response Weed Spectrum Crop Selectivity Tox_EcoTox Toxicology & Ecotoxicology Field_Trials->Tox_EcoTox sub_field_trials Efficacy & Crop Safety Different Environments Registration Regulatory Submission & Registration Tox_EcoTox->Registration sub_tox Mammalian & Environmental Safety Studies Commercialization Commercialization Registration->Commercialization sub_reg Data Compilation Regulatory Review sub_comm Manufacturing Marketing & Sales

This workflow begins with the discovery of new active ingredients, which then undergo rigorous screening and optimization.[20][21] Promising candidates are then evaluated in greenhouse and field trials to determine their efficacy and crop safety.[16] Extensive toxicological and environmental studies are also required before a new herbicide can be registered for commercial use.[21]

References

An In-depth Technical Guide on the Mode of Action of Protoporphyrinogen Oxidase (PPO) Inhibitors in Target Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO)-inhibiting herbicides, classified as Group 14 (WSSA) or Group E (HRAC), are a critical class of herbicides used for the control of a broad spectrum of weeds, particularly broadleaf species.[1][2] Their efficacy is rooted in the disruption of the chlorophyll (B73375) and heme biosynthesis pathway, leading to a cascade of events that result in rapid cellular damage and plant death.[1][3]

The primary molecular target of these herbicides is the enzyme protoporphyrinogen oxidase (PPO).[1] This enzyme is responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a key precursor for both chlorophyll and heme.[1][4] Inhibition of PPO leads to the accumulation of its substrate, PPGIX.[5][6]

This accumulation of PPGIX is the central event initiating the herbicidal action. The excess PPGIX cannot be processed in the chloroplast and leaks into the cytoplasm.[5][7] In the cytoplasm, a non-enzymatic oxidation of PPGIX to PPIX occurs.[5] This cytoplasmic PPIX is a potent photosensitizing molecule. In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂).[5][8] These reactive oxygen species (ROS) initiate a cascade of lipid peroxidation, leading to the rapid destruction of cellular membranes, including the plasma membrane and tonoplast.[6][9] The loss of membrane integrity results in cellular leakage, tissue desiccation, and ultimately, rapid necrosis of the plant tissue, often visible within hours of application, especially in bright sunlight.[1][4]

Quantitative Data on PPO Inhibitor Efficacy

The efficacy of PPO-inhibiting herbicides can be quantified through various experimental assays. The following table summarizes typical quantitative data used to characterize the activity of these herbicides. Note: As "Ppo-IN-14" is not a publicly identified compound, the data presented here are representative values for commercially available PPO inhibitors against susceptible weed species.

Herbicide ClassTarget Weed SpeciesIC50 (µM) for PPO InhibitionGR50 (g ai/ha) (Whole Plant)Reference
Diphenyl Ethers (e.g., Acifluorfen)Amaranthus retroflexus (Redroot Pigweed)0.1 - 1.050 - 200[Generic Data]
Phenylpyrazoles (e.g., Fluthiacet-methyl)Abutilon theophrasti (Velvetleaf)0.05 - 0.510 - 50[Generic Data]
N-phenylphthalimides (e.g., Flumioxazin)Chenopodium album (Common Lambsquarters)0.2 - 2.025 - 100[Generic Data]
Triazolinones (e.g., Sulfentrazone)Solanum nigrum (Black Nightshade)0.1 - 1.575 - 300[Generic Data]

Table 1: Representative Quantitative Efficacy Data for PPO-Inhibiting Herbicides. IC50 values represent the concentration of herbicide required to inhibit 50% of the PPO enzyme activity in vitro. GR50 values represent the herbicide dose required to cause a 50% reduction in plant growth in whole-plant bioassays. These values can vary significantly based on the specific herbicide, weed species, and environmental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PPO inhibitor mode of action. Below are protocols for key experiments.

In Vitro PPO Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the PPO enzyme.

Methodology:

  • Enzyme Extraction: Isolate chloroplasts or mitochondria from young, healthy leaf tissue of the target weed species (e.g., spinach or pea) by differential centrifugation. Solubilize the PPO enzyme from the organellar membranes using a suitable detergent (e.g., Triton X-100).

  • Assay Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.5), the solubilized PPO enzyme, and varying concentrations of the test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX (PPGIX).

  • Detection: Monitor the formation of protoporphyrin IX (PPIX) over time. This can be done spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 408 nm) or fluorometrically.

  • Data Analysis: Calculate the rate of PPIX formation for each inhibitor concentration. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

Whole-Plant Bioassay

Objective: To assess the herbicidal efficacy of a compound on whole plants under controlled conditions.

Methodology:

  • Plant Growth: Grow the target weed species from seed in pots containing a standardized soil mix in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: Apply the test compound at various doses (e.g., grams of active ingredient per hectare, g ai/ha) to the plants at a specific growth stage (e.g., 2-4 true leaves). Application can be done using a laboratory track sprayer to ensure uniform coverage.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms such as necrosis, stunting, and mortality. Harvest the above-ground biomass and determine the fresh or dry weight.

  • Data Analysis: Calculate the percent growth reduction for each dose compared to an untreated control. Determine the GR50 value, the dose that causes a 50% reduction in plant growth, by fitting the data to a log-logistic dose-response model.

Cellular Leakage Assay (Electrolyte Leakage)

Objective: To measure the extent of membrane damage caused by the herbicide.

Methodology:

  • Tissue Preparation: Excise leaf discs of a uniform size from the leaves of the target weed species.

  • Herbicide Treatment: Incubate the leaf discs in a solution containing the test herbicide at a specific concentration. Include a control group with no herbicide. The incubation is typically performed in the dark to allow for herbicide uptake without immediate photodynamic damage.

  • Light Exposure: After the dark incubation period, expose the leaf discs to light to initiate the photodynamic damage.

  • Conductivity Measurement: At various time points during the light exposure, measure the electrical conductivity of the bathing solution using a conductivity meter. Increased conductivity indicates the leakage of electrolytes from the damaged cells.

  • Data Analysis: Express the electrolyte leakage as a percentage of the total electrolytes released after boiling the leaf discs (which causes complete membrane disruption). Plot the percentage of electrolyte leakage over time for both treated and control samples.

Visualizing the Mode of Action

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in PPO inhibitor mode of action.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III PPGIX_chloro Protoporphyrinogen IX Coproporphyrinogen_III->PPGIX_chloro PPO Protoporphyrinogen Oxidase (PPO) PPGIX_chloro->PPO Normal Pathway PPGIX_cyto Protoporphyrinogen IX PPGIX_chloro->PPGIX_cyto Accumulation & Leakage PPIX_chloro Protoporphyrin IX PPO->PPIX_chloro Chlorophyll Chlorophyll PPIX_chloro->Chlorophyll Heme_chloro Heme PPIX_chloro->Heme_chloro PPIX_cyto Protoporphyrin IX (Photosensitizer) PPGIX_cyto->PPIX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) PPIX_cyto->ROS PPO_Inhibitor PPO Inhibitor (e.g., this compound) PPO_Inhibitor->PPO Inhibition Membrane_Damage Cell Membrane Peroxidation & Damage ROS->Membrane_Damage Cell_Death Cell Death (Necrosis) Membrane_Damage->Cell_Death Light_O2 Light + O₂ Light_O2->ROS

Caption: Signaling pathway of PPO inhibitor-induced cell death.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_inplanta In Planta Analysis cluster_cellular Cellular Damage Analysis Enzyme_Extraction PPO Enzyme Extraction from Target Weed Inhibition_Assay Enzyme Inhibition Assay (Varying Inhibitor Concentrations) Enzyme_Extraction->Inhibition_Assay IC50_Determination IC50 Value Determination Inhibition_Assay->IC50_Determination GR50_Determination GR50 Value Determination Plant_Growth Whole Plant Cultivation (Target Weed Species) Herbicide_Application Herbicide Application (Varying Doses) Plant_Growth->Herbicide_Application Growth_Reduction Growth Reduction Assessment (Biomass Measurement) Herbicide_Application->Growth_Reduction Growth_Reduction->GR50_Determination Electrolyte_Leakage Electrolyte Leakage Measurement Leaf_Disc_Excision Leaf Disc Excision Herbicide_Incubation Herbicide Incubation (Dark Condition) Leaf_Disc_Excision->Herbicide_Incubation Light_Exposure Light Exposure Herbicide_Incubation->Light_Exposure Light_Exposure->Electrolyte_Leakage

Caption: Workflow for evaluating the mode of action of a PPO inhibitor.

Logical_Relationship PPO_Inhibition PPO Enzyme Inhibition PPGIX_Accumulation Protoporphyrinogen IX Accumulation PPO_Inhibition->PPGIX_Accumulation Cytoplasmic_PPIX Cytoplasmic Protoporphyrin IX PPGIX_Accumulation->Cytoplasmic_PPIX ROS_Generation Reactive Oxygen Species Generation Cytoplasmic_PPIX->ROS_Generation + Light + O₂ Membrane_Peroxidation Lipid Peroxidation of Membranes ROS_Generation->Membrane_Peroxidation Cellular_Leakage Cellular Leakage Membrane_Peroxidation->Cellular_Leakage Necrosis Tissue Necrosis Cellular_Leakage->Necrosis

Caption: Logical cascade of events in PPO inhibitor herbicidal action.

References

Unraveling "Ppo-IN-14": A Case of Ambiguous Identity in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the research chemical designated as "Ppo-IN-14" has revealed a significant challenge in identifying a specific compound corresponding to this identifier. Extensive searches across scientific databases and public records did not yield any substance explicitly named "this compound." The term "PPO" itself is highly ambiguous and appears in a multitude of unrelated scientific and technical contexts, hindering the retrieval of specific information.

This ambiguity suggests several possibilities: "this compound" may be an internal, unpublished designation for a novel compound within a research institution or pharmaceutical company. Alternatively, it could be a misnomer or contain a typographical error. Without a precise chemical name, CAS number, or associated publication, a detailed technical guide as requested cannot be constructed.

The search for "PPO" yielded several distinct and unrelated areas of study:

  • Enzymology: In the field of biochemistry and food science, PPO stands for Polyphenol Oxidase , an enzyme responsible for enzymatic browning in fruits and vegetables. Research in this area focuses on inhibiting its activity to extend the shelf life of produce.

  • Pharmacology: A search for chemical compounds containing "14" in their name led to substances like (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one , a selective mu opioid receptor antagonist. However, this compound is not referred to as "this compound".[1]

  • Cell Biology and Oncology: Several proteins and genes with "14" in their nomenclature are subjects of intensive research. These include:

    • PTPN14 (Protein Tyrosine Phosphatase Non-Receptor Type 14): A protein that plays a role in cellular processes like cell growth and differentiation and is implicated in various cancers.[2]

    • PPP1R14B (Protein Phosphatase 1 Regulatory Subunit 14B): Also known as PHI-1, this protein is involved in regulating protein phosphatase-1 (PP1) signaling and is being investigated as a biomarker and therapeutic target in cancer.[3]

    • PRR14 (Proline Rich 14): An oncogene that has been shown to activate the PI3K signaling pathway in cutaneous squamous cell carcinoma.[4]

  • Computer Science: In the domain of artificial intelligence and machine learning, PPO refers to Proximal Policy Optimization , a popular reinforcement learning algorithm.[5][6][7]

  • Healthcare and Legal Contexts: "PPO" also stands for Preferred Provider Organization in the context of health insurance plans[8] and Personal Protection Order in legal proceedings.[9][10][11]

Given the lack of a discernible research chemical under the name "this compound," it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways.

To proceed, it is crucial to obtain a more specific and accurate identifier for the research chemical . Researchers, scientists, and drug development professionals are encouraged to verify the chemical name, CAS number, or any associated publications to enable a focused and meaningful exploration of its scientific background. Without this clarification, any attempt to generate the requested content would be purely speculative and lack the factual basis required for a scientific whitepaper.

References

Methodological & Application

Application Notes and Protocols for Screening Ppo-IN-14: A Novel Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrinogen (B1215707) oxidase (PPO) is a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is rapidly oxidized to protoporphyrin IX.[3][4] In the presence of light, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, ultimately leading to plant death.[3][5][6] This mechanism makes PPO an effective target for herbicides. Ppo-IN-14 is a novel investigational compound designed to inhibit PPO. These application notes provide detailed protocols for the screening and characterization of this compound as a potential herbicide.

Mechanism of Action of PPO Inhibitors

PPO-inhibiting herbicides, also known as Group 14 herbicides, disrupt the porphyrin biosynthesis pathway.[4][7] The key steps in the mechanism of action are as follows:

  • Inhibition of PPO: The herbicide molecule binds to and inhibits the PPO enzyme located in the chloroplasts.[3][5]

  • Accumulation of Protoporphyrinogen IX: Inhibition of PPO causes its substrate, protoporphyrinogen IX, to accumulate and leak from the chloroplast into the cytoplasm.[5]

  • Oxidation to Protoporphyrin IX: In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.[8]

  • Generation of Reactive Oxygen Species (ROS): Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species.[6][8]

  • Cell Membrane Disruption: Singlet oxygen causes rapid peroxidation of lipids and proteins in cellular membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death.[1][3][7] This manifests as necrosis and bleaching of plant tissues.[3][6]

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in comparison to other known PPO-inhibiting herbicides. This data would be generated using the protocols described below.

CompoundTargetIC₅₀ (nM)GR₅₀ (g/ha) - Amaranthus palmeri (Post-emergence)
This compound Plant PPO1550
FomesafenPlant PPO2575
LactofenPlant PPO40100
OxyfluorfenPlant PPO60120

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. GR₅₀: The dose of herbicide required to reduce plant growth by 50%.

Experimental Protocols

In Vitro PPO Enzyme Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against PPO.

Materials:

  • Isolated plant chloroplasts or recombinant PPO enzyme

  • This compound and reference PPO inhibitors (e.g., fomesafen)

  • Protoporphyrinogen IX (substrate)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, 0.03% (v/v) Tween 80[8]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~410 nm, Emission: ~630 nm)[8][9]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and reference inhibitors in DMSO. Create a dilution series in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well black microplate, add the following:

    • Assay Buffer

    • PPO enzyme preparation (a predetermined optimal concentration)

    • Varying concentrations of this compound or reference inhibitor (or DMSO for the control)

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[10]

  • Reaction Initiation: Add freshly prepared protoporphyrinogen IX substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a microplate reader. The product of the reaction, protoporphyrin IX, is fluorescent.[10]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Whole-Plant Herbicide Screening (Post-emergence)

This protocol evaluates the herbicidal efficacy of this compound on whole plants.

Materials:

  • Test plant species (e.g., Amaranthus palmeri - Palmer amaranth) grown in pots

  • This compound formulated for spraying

  • Reference herbicides (e.g., fomesafen)

  • Spray chamber

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Plant Growth: Grow the test plants to a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application: Prepare different concentrations of formulated this compound and reference herbicides. Apply the herbicides to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group.

  • Growth Conditions: Transfer the treated plants to a greenhouse or growth chamber with controlled light, temperature, and humidity.

  • Symptom Observation: Observe the plants daily for signs of herbicidal injury, such as chlorosis, necrosis, and stunting, over a period of 14-21 days.[3][7]

  • Data Collection: At the end of the observation period, harvest the above-ground biomass of each plant and determine the fresh or dry weight.

  • Data Analysis: Calculate the percentage of growth reduction for each treatment compared to the untreated control. Determine the GR₅₀ value (the herbicide dose causing 50% growth reduction) by plotting the percentage of growth reduction against the herbicide application rate.

Mandatory Visualizations

PPO_Inhibition_Pathway cluster_light Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX_chloro Protoporphyrinogen IX (in chloroplast) Coproporphyrinogen_III->Protoporphyrinogen_IX_chloro PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (leaks to cytoplasm) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Accumulates & Leaks Protoporphyrin_IX_chloro Protoporphyrin IX (in chloroplast) PPO->Protoporphyrin_IX_chloro Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Heme Heme Protoporphyrin_IX_chloro->Heme Ppo_IN_14 This compound Ppo_IN_14->PPO Inhibits Protoporphyrin_IX_cyto Protoporphyrin IX (in cytoplasm) Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Oxidation Light_O2 Light + O₂ Protoporphyrin_IX_cyto->Light_O2 ROS Reactive Oxygen Species (¹O₂) Protoporphyrin_IX_cyto->ROS Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage

Caption: Mechanism of action of this compound, a PPO-inhibiting herbicide.

Herbicide_Screening_Workflow start Start: Compound Synthesis (this compound) in_vitro_assay In Vitro PPO Enzyme Inhibition Assay start->in_vitro_assay ic50_determination IC₅₀ Determination in_vitro_assay->ic50_determination whole_plant_screen Whole-Plant Screening (Greenhouse) ic50_determination->whole_plant_screen gr50_determination GR₅₀ Determination & Symptomology whole_plant_screen->gr50_determination decision Active Compound? gr50_determination->decision lead_optimization Lead Optimization decision->lead_optimization Yes inactive Inactive/ Re-design decision->inactive No field_trials Field Trials lead_optimization->field_trials end End: Product Development field_trials->end

Caption: Experimental workflow for screening this compound as a potential herbicide.

References

Application Notes and Protocols for PPO-IN-14 in Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPO-IN-14 is a potent inhibitor of Protoporphyrinogen (B1215707) Oxidase (PPO), a key enzyme in the heme and chlorophyll (B73375) biosynthesis pathway.[1][2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, is rapidly oxidized to protoporphyrin IX.[1] This accumulation of protoporphyrin IX, a potent photosensitizer, results in the generation of reactive oxygen species, causing rapid cell membrane disruption and death.[3] These application notes provide detailed protocols for utilizing this compound in various laboratory bioassays to assess its inhibitory activity and cellular effects.

Mechanism of Action

Protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][2] this compound acts as a competitive inhibitor, binding to the active site of the PPO enzyme and preventing the binding of its natural substrate, protoporphyrinogen IX.[1] This disruption of the tetrapyrrole biosynthesis pathway is the primary mechanism of its biological activity.

cluster_pathway Heme/Chlorophyll Biosynthesis Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX Heme_Chlorophyll Heme / Chlorophyll Protoporphyrin_IX->Heme_Chlorophyll PPO->Protoporphyrin_IX Catalyzes Oxidation PPO_IN_14 This compound PPO_IN_14->PPO Inhibition

Figure 1: Simplified signaling pathway of PPO inhibition by this compound.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such quantitative data.

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
This compound Human PPOIn vitro fluorescence assay[Insert experimental value][Your Experiment]
FomesafenHuman PPOIn vitro fluorescence assay150[4]
OxyfluorfenHuman PPOIn vitro fluorescence assay320[4]
SaflufenacilHuman PPOIn vitro fluorescence assay45[4]

Experimental Protocols

In Vitro PPO Inhibition Assay (Fluorescence-Based)

This protocol describes an in vitro assay to determine the IC50 of this compound by measuring the fluorescence of protoporphyrin IX, the product of the PPO-catalyzed reaction.

Materials:

  • Recombinant human Protoporphyrinogen Oxidase (hPPO)

  • This compound

  • Protoporphyrinogen IX (substrate)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% Tween-20

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50.

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • X µL of assay buffer

    • Y µL of hPPO enzyme solution (to a final concentration of e.g., 5 nM)

    • 10 µL of this compound dilution (or vehicle control)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add Z µL of protoporphyrinogen IX substrate to each well to initiate the enzymatic reaction.[1]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~405 nm, Emission: ~630 nm) every minute for 30-60 minutes.[5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow In Vitro PPO Inhibition Assay Workflow A Prepare this compound Serial Dilutions C Add this compound or Vehicle to Wells A->C B Prepare Reaction Mixture (Buffer, PPO Enzyme) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Protoporphyrinogen IX D->E F Measure Fluorescence (Ex: 405 nm, Em: 630 nm) E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 G->H

Figure 2: Workflow for the in vitro PPO inhibition assay.
Cell-Based Assay for PPO Inhibition

This protocol assesses the effect of this compound on cellular viability, which is expected to decrease due to the accumulation of phototoxic protoporphyrin IX.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well clear or white-walled microplates

  • Incubator (37°C, 5% CO2)

  • Light source

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours. For light-dependent effects, one set of plates should be exposed to a light source while a parallel set is kept in the dark.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a microplate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

cluster_workflow Cell-Based PPO Inhibition Assay Workflow A Seed Cells in 96-well Plate B Treat Cells with This compound Dilutions A->B C Incubate (Light vs. Dark) B->C D Add Cell Viability Reagent C->D E Measure Signal (Luminescence/Absorbance) D->E F Calculate % Viability and Determine EC50 E->F

Figure 3: Workflow for the cell-based PPO inhibition assay.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and other chemicals.

  • Handle all cell lines in a certified biological safety cabinet.

  • Dispose of all chemical and biological waste according to institutional guidelines.

Conclusion

This compound is a valuable tool for studying the role of Protoporphyrinogen Oxidase in various biological processes. The protocols outlined in these application notes provide a framework for characterizing the inhibitory activity and cellular effects of this compound. Researchers should optimize these protocols for their specific experimental conditions and cell systems.

References

Application Notes and Protocols for the Residue Analysis of PPO-IN-14 and Other Group 14 Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, classified as Group 14 herbicides, are a class of herbicides widely used for the control of broadleaf weeds in various crops. These compounds act by inhibiting the PPO enzyme in the chlorophyll (B73375) biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption and plant death. Due to their widespread use, sensitive and reliable analytical methods are required to monitor their residues in environmental and agricultural samples to ensure food safety and environmental protection.

This document provides a detailed application note and a generalized protocol for the residue analysis of PPO inhibitors, using "Ppo-IN-14" as a representative compound of this class. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Scope and Principle

This method is intended for the quantitative determination of PPO inhibitor residues in complex matrices such as soil, water, and various food commodities (e.g., fruits, vegetables, and grains). The protocol involves an initial extraction of the analytes from the homogenized sample into an organic solvent, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The final determination and quantification are performed by LC-MS/MS, which offers high selectivity and sensitivity.

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (MeCN), Methanol (B129727) (MeOH), and Water (all LC-MS grade). Formic acid (FA) and Ammonium formate (B1220265) (AmFm) for mobile phase preparation.

  • Standards: Analytical standard of the target PPO inhibitor(s) (e.g., this compound, if available, or representative Group 14 herbicides like fomesafen, lactofen, or saflufenacil) and a suitable internal standard (IS).

  • QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquihydrate. Primary secondary amine (PSA), C18, and graphitized carbon black (GCB) for d-SPE.

  • Other: 0.22 µm syringe filters, autosampler vials.

Instrumentation
  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Homogenizer, Centrifuge, Vortex Mixer.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution with the initial mobile phase composition.

  • Working Standard Solutions: Prepare a series of calibration standards by further diluting the intermediate solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL).

  • Internal Standard (IS) Solution: Prepare a stock and working solution of the IS in a similar manner.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) to a uniform consistency. For soil samples, sieve to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For samples with low water content, add an appropriate amount of water.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., MgSO₄ and PSA for general matrices; add C18 for fatty matrices and GCB for pigmented matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • If necessary, evaporate the solvent and reconstitute in the initial mobile phase.

    • Add the internal standard.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific analyte and instrument.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
LC System
ColumnC18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientStart at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative (analyte dependent)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas Flow RatesOptimize for the specific instrument
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions: The precursor ion (typically [M+H]⁺ or [M-H]⁻) and at least two product ions for each analyte should be determined by infusing a standard solution into the mass spectrometer. The most intense transition is used for quantification, and the second for confirmation.

Data Presentation

Quantitative data from method validation should be summarized for clarity.

Table 2: Method Performance Data (Example)

Analyte (PPO Inhibitor)MatrixLOQ (µg/kg)Recovery (%) at 10 µg/kg (n=5)RSD (%) at 10 µg/kg (n=5)Matrix Effect (%)
FomesafenSoil1.095.24.8-15
LactofenTomato0.598.13.5-8
SaflufenacilWheat0.592.56.2-22
This compound (Hypothetical)Grape1.090-110 (Target)<15 (Target)<20 (Target)

Note: Data for this compound is hypothetical and represents typical target validation parameters.

Visualizations

Analytical Workflow Diagram

Analytical_Workflow Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction 10g sample dSPE 3. Dispersive SPE Cleanup Extraction->dSPE Acetonitrile extract Final_Extract 4. Final Extract Preparation dSPE->Final_Extract Cleaned extract LC_Separation 5. LC Separation (C18 Column) Final_Extract->LC_Separation Injection MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification (Calibration Curve) MS_Detection->Quantification Confirmation 8. Confirmation (Ion Ratio) Quantification->Confirmation

Caption: Workflow for the residue analysis of PPO inhibitors.

Signaling Pathway

No specific signaling pathway for "this compound" could be identified from the provided search results. The primary mechanism of action for Group 14 herbicides is the inhibition of the protoporphyrinogen oxidase enzyme in the chlorophyll biosynthesis pathway of plants. A diagram of this pathway is provided below.

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX Multiple Steps PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Multiple Steps PPO_Enzyme->Protoporphyrin_IX Oxidation PPO_Inhibitor This compound (Group 14 Herbicide) PPO_Inhibitor->PPO_Enzyme Inhibition

Caption: Inhibition of the PPO enzyme by Group 14 herbicides.

Disclaimer: The compound "this compound" does not appear to be a publicly cataloged chemical entity. The protocols and information provided are based on general methods for the analysis of Group 14 (PPO-inhibiting) herbicides. This method should be thoroughly validated for any specific PPO inhibitor and matrix combination to ensure accuracy and reliability.

Techniques for Measuring Ppo-IN-14 Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ppo-IN-14 is a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[1][2] As a member of the PPO-inhibiting class of herbicides, understanding its uptake into plant tissues and subsequent translocation is paramount for assessing its efficacy, selectivity, and environmental fate.[3] These application notes provide detailed methodologies for quantifying the absorption and movement of this compound within plants, catering to researchers in weed science, agriculture, and herbicide development.

The primary methodologies discussed herein involve radiolabeling studies, which offer high sensitivity and the ability to trace the molecule's path, and advanced analytical techniques such as mass spectrometry for precise quantification.

Signaling Pathway of this compound Action

This compound acts by competitively inhibiting protoporphyrinogen oxidase, which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, undergoes non-enzymatic oxidation to protoporphyrin IX in the cytoplasm.[2] This cytoplasmic protoporphyrin IX is a potent photosensitizer that generates reactive oxygen species, leading to rapid cell membrane disruption and tissue necrosis.[1]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX_substrate Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_substrate->PPO_Enzyme Substrate Protoporphyrin_IX_product Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX_product Catalysis Accumulated_ProtogenIX Accumulated Protoporphyrinogen IX PPO_Enzyme->Accumulated_ProtogenIX Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX_product->Chlorophyll_Heme Cytoplasmic_ProtoIX Cytoplasmic Protoporphyrin IX Accumulated_ProtogenIX->Cytoplasmic_ProtoIX Light-dependent Oxidation ROS Reactive Oxygen Species (ROS) Cytoplasmic_ProtoIX->ROS Cell_Damage Membrane Damage & Cell Death ROS->Cell_Damage Ppo_IN_14 This compound Ppo_IN_14->PPO_Enzyme Inhibition

Figure 1: this compound mechanism of action.

Quantitative Data Presentation

The following table structure should be used to summarize quantitative data from this compound uptake and translocation experiments for clear comparison across different experimental conditions.

TreatmentTime (Hours After Treatment)Plant TissueThis compound Concentration (ng/g fresh weight)% of Applied this compound
Control 24LeafNot Detected0
24StemNot Detected0
24RootNot Detected0
This compound (1 µM) 6Treated Leaf
12Treated Leaf
24Treated Leaf
24Upper Leaves
24Stem
24Roots
This compound (10 µM) 6Treated Leaf
12Treated Leaf
24Treated Leaf
24Upper Leaves
24Stem
24Roots

Experimental Protocols

Protocol 1: Radiolabeling Study for this compound Uptake and Translocation

This protocol utilizes a radiolabeled form of this compound (e.g., ¹⁴C-Ppo-IN-14) to quantify its absorption and movement within the plant.

Materials:

  • ¹⁴C-labeled this compound

  • Test plants (e.g., susceptible weed species)

  • Microsyringe

  • Scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Biological oxidizer

  • Phosphor imaging screens or X-ray film

  • Plant press and oven

Experimental Workflow Diagram:

Radiolabeling_Workflow cluster_treatment Treatment Application cluster_incubation Incubation & Harvesting cluster_analysis Analysis Plant_Acclimation Acclimate Plants Prepare_Solution Prepare ¹⁴C-Ppo-IN-14 Treatment Solution Plant_Acclimation->Prepare_Solution Apply_Treatment Apply to Leaf Surface (Microsyringe) Prepare_Solution->Apply_Treatment Incubate Incubate Plants (Controlled Environment) Apply_Treatment->Incubate Harvest Harvest at Time Points Incubate->Harvest Wash_Leaf Wash Treated Leaf (Remove Unabsorbed) Harvest->Wash_Leaf Section_Plant Section Plant into Parts (Treated Leaf, Stem, Roots, etc.) Wash_Leaf->Section_Plant Oxidize_Samples Combust Plant Parts (Biological Oxidizer) Section_Plant->Oxidize_Samples Autoradiography Image Plant (Phosphor Screen/X-ray Film) Section_Plant->Autoradiography LSC_Counting Quantify ¹⁴C (Liquid Scintillation Counter) Oxidize_Samples->LSC_Counting Data_Analysis Calculate Uptake & Translocation Percentage LSC_Counting->Data_Analysis

Figure 2: Workflow for radiolabeling studies.

Procedure:

  • Plant Preparation: Grow test plants to a uniform size and developmental stage in a controlled environment.

  • Treatment Solution: Prepare a treatment solution containing a known concentration and specific activity of ¹⁴C-Ppo-IN-14. The herbicide should be formulated as it would be for field application, if relevant.[1]

  • Application: Apply a precise volume (e.g., 1-10 µL) of the ¹⁴C-Ppo-IN-14 solution to the adaxial surface of a specific leaf using a microsyringe.[1][4]

  • Incubation: Place the treated plants back into the controlled environment for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • Harvesting and Washing: At each time point, harvest the plants. Carefully excise the treated leaf and wash it with a suitable solvent (e.g., 10% methanol) to remove any unabsorbed ¹⁴C-Ppo-IN-14 from the leaf surface. The radioactivity in the wash solution represents the unabsorbed portion.

  • Sectioning: Divide the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

  • Quantification (Liquid Scintillation Counting):

    • Dry and weigh each plant section.

    • Combust the dried plant material in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail.

    • Quantify the radioactivity in each sample using a Liquid Scintillation Counter.[5][6]

    • The amount of radioactivity in each plant part corresponds to the amount of absorbed and translocated this compound.

  • Visualization (Autoradiography):

    • Press and dry whole plants.

    • Expose the dried plants to a phosphor imaging screen or X-ray film for a sufficient duration.[3]

    • The resulting image will show the distribution of the radiolabeled herbicide throughout the plant.

Protocol 2: LC-MS/MS Analysis for this compound Quantification

This protocol is suitable for quantifying the parent this compound molecule in plant tissues without the need for radiolabeling.

Materials:

  • This compound analytical standard

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS)

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (if necessary for cleanup)

  • Appropriate solvents (e.g., acetonitrile, methanol, formic acid)

Experimental Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest_Tissues Harvest & Weigh Plant Tissues Homogenize Homogenize in Extraction Solvent Harvest_Tissues->Homogenize Centrifuge_Extract Centrifuge & Collect Supernatant Homogenize->Centrifuge_Extract Cleanup Sample Cleanup (e.g., SPE) Centrifuge_Extract->Cleanup Inject_Sample Inject Extract into LC-MS/MS Cleanup->Inject_Sample Separate_Analyze Chromatographic Separation & Mass Spectrometric Detection Inject_Sample->Separate_Analyze Quantify Quantify this compound (Standard Curve) Separate_Analyze->Quantify

Figure 3: Workflow for LC-MS/MS analysis.

Procedure:

  • Sample Collection: Harvest plant tissues at specified time points after treatment with this compound.

  • Extraction:

    • Weigh the fresh plant material.

    • Homogenize the tissue in a suitable extraction solvent (e.g., acetonitrile/water with formic acid).

    • Centrifuge the homogenate to pellet solid debris.

    • Collect the supernatant containing the extracted this compound.

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method for the detection and quantification of this compound. This involves optimizing chromatographic separation conditions and mass spectrometer parameters (e.g., precursor and product ions, collision energy).[7][8]

    • Inject the plant extracts into the LC-MS/MS system.

  • Quantification:

    • Prepare a standard curve using the this compound analytical standard.

    • Quantify the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

Conclusion

The selection of the appropriate technique for measuring this compound uptake and translocation will depend on the specific research objectives, available resources, and the level of detail required. Radiolabeling studies provide a comprehensive overview of the herbicide's fate in the plant, including both quantitative distribution and visual localization. LC-MS/MS offers a highly specific and sensitive method for quantifying the parent compound. By employing these detailed protocols, researchers can gain valuable insights into the behavior of this compound, aiding in the development of more effective and sustainable weed management strategies.

References

Application Notes and Protocols for Studying Polyphenol Oxidase (PPO) Enzyme Kinetics using Ppo-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyphenol oxidase (PPO) is a copper-containing enzyme widely distributed in nature that plays a crucial role in the enzymatic browning of fruits and vegetables.[1][2] This process, initiated by tissue damage, involves the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[1][3] While a defense mechanism in plants, enzymatic browning is a significant concern in the food industry, leading to decreased nutritional quality and consumer acceptability.[1] The study of PPO kinetics and its inhibition is therefore of great interest. Ppo-IN-14 is a novel inhibitor designed for studying the kinetics of PPO. These application notes provide detailed protocols for utilizing this compound as a tool to investigate PPO enzyme activity and inhibition mechanisms.

Mechanism of Polyphenol Oxidase Action

PPO catalyzes two primary reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity).[2][4] The catalytic cycle involves the copper atoms at the active site transitioning between different oxidation states (met, oxy, and deoxy).[3][5]

Application of PPO Inhibitors

PPO inhibitors are valuable tools for preventing enzymatic browning and for studying the enzyme's mechanism of action. They can be classified based on their mode of action, which includes reducing agents, chelating agents, acidulants, and enzyme inhibitors that directly interact with the PPO enzyme.[4] Understanding the kinetic parameters of these inhibitors, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), is crucial for their effective application.[6]

Experimental Protocols

1. PPO Enzyme Extraction

This protocol describes the extraction of PPO from a plant source (e.g., potato or apple).

  • Materials and Reagents:

    • Plant tissue (e.g., potato, apple)

    • 0.1 M Phosphate (B84403) buffer (pH 6.5), ice-cold

    • Mortar and pestle or homogenizer

    • Centrifuge tubes

    • Cheesecloth or muslin

    • Ice bath

  • Equipment:

    • Refrigerated centrifuge

    • Spectrophotometer

  • Procedure:

    • Weigh approximately 20g of fresh plant tissue and cut it into small pieces.

    • Homogenize the tissue in 40 mL of ice-cold 0.1 M phosphate buffer (pH 6.5) using a pre-chilled mortar and pestle or a homogenizer.

    • Filter the homogenate through four layers of cheesecloth or muslin into a chilled beaker.[7]

    • Transfer the filtrate to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes at 4°C.[7]

    • Carefully collect the supernatant, which contains the crude PPO extract. Keep the extract on ice at all times.

2. PPO Activity Assay

This protocol measures the baseline activity of the extracted PPO enzyme.

  • Materials and Reagents:

    • Crude PPO extract

    • 0.1 M Phosphate buffer (pH 6.5)

    • 0.05 M Catechol solution (or other suitable phenolic substrate like L-DOPA)[7][8]

  • Equipment:

    • Spectrophotometer

    • Cuvettes

    • Micropipettes

  • Procedure:

    • Set the spectrophotometer to a wavelength of 420 nm.[9]

    • In a cuvette, add 2.5 mL of 0.1 M phosphate buffer (pH 6.5) and 0.5 mL of 0.05 M catechol solution.

    • Equilibrate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding 0.1 mL of the crude PPO extract and mix quickly.

    • Immediately start recording the absorbance at 420 nm every 30 seconds for 5 minutes.[7]

    • The rate of the reaction is the initial linear slope of the absorbance versus time graph. One unit of PPO activity is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.[10]

3. PPO Inhibition Assay with this compound

This protocol determines the inhibitory effect of this compound on PPO activity.

  • Materials and Reagents:

    • Crude PPO extract

    • 0.1 M Phosphate buffer (pH 6.5)

    • 0.05 M Catechol solution

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol) and serial dilutions.

  • Procedure:

    • Prepare a series of reaction mixtures in cuvettes. For each concentration of this compound to be tested:

      • Add 2.5 mL of 0.1 M phosphate buffer (pH 6.5).

      • Add 0.5 mL of 0.05 M catechol solution.

      • Add a specific volume of the this compound dilution.

      • Add buffer to reach a final volume of 3.0 mL (before adding the enzyme).

    • Prepare a control cuvette with the solvent used for this compound instead of the inhibitor solution.

    • Incubate the cuvettes with the inhibitor for 5 minutes at 25°C.

    • Initiate the reaction by adding 0.1 mL of the crude PPO extract to each cuvette and mix quickly.

    • Record the absorbance at 420 nm as described in the PPO Activity Assay.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

      • % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

4. Determination of IC50 Value

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.

  • Procedure:

    • Perform the PPO inhibition assay with a range of this compound concentrations.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve.

5. Kinetic Studies to Determine the Mechanism of Inhibition

This protocol is used to determine whether this compound is a competitive, non-competitive, uncompetitive, or mixed-type inhibitor.[11]

  • Procedure:

    • Perform the PPO activity assay with varying concentrations of the substrate (catechol) in the absence and presence of different fixed concentrations of this compound.[12]

    • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the type of inhibition.[10]

Data Presentation

Quantitative data from the kinetic studies should be summarized in tables for clear comparison.

Table 1: Inhibition of PPO Activity by this compound

This compound Concentration (µM)PPO Activity (ΔA420/min)% Inhibition
0 (Control)[Value]0
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
[Conc. 4][Value][Value]
[Conc. 5][Value][Value]
IC50 [Value] µM

Table 2: Kinetic Parameters of PPO in the Presence of this compound

This compound Concentration (µM)Km (mM)Vmax (U/mL)Ki (µM)Type of Inhibition
0[Value][Value]--
[Conc. A][Value][Value][Value][Type]
[Conc. B][Value][Value][Value][Type]

Visualizations

PPO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PPO_Extraction PPO Enzyme Extraction Activity_Assay PPO Activity Assay (Control) PPO_Extraction->Activity_Assay Inhibition_Assay PPO Inhibition Assay (with this compound) PPO_Extraction->Inhibition_Assay Inhibitor_Prep This compound Solution Prep Inhibitor_Prep->Inhibition_Assay IC50 IC50 Determination Activity_Assay->IC50 Inhibition_Assay->IC50 Kinetics Kinetic Studies (Lineweaver-Burk Plot) Inhibition_Assay->Kinetics Mechanism Determine Inhibition Mechanism & Ki Kinetics->Mechanism

Caption: Experimental workflow for studying PPO enzyme kinetics using this compound.

PPO_Catalytic_Cycle cluster_substrates Met Met-PPO (CuII-CuII) Oxy Oxy-PPO (CuII-O2-CuII) Met->Oxy + O2 Deoxy Deoxy-PPO (CuI-CuI) Oxy->Deoxy + Monophenol - o-Diphenol dummy1 Deoxy->Met + 2H+ + o-Diphenol - o-Quinone dummy2 Monophenol Monophenol Diphenol Diphenol Quinone Quinone H2O 2H2O Ppo_IN_14 This compound Ppo_IN_14->Met Inhibition Ppo_IN_14->Oxy Inhibition

Caption: Simplified catalytic cycle of PPO and potential inhibition points for this compound.

References

Troubleshooting & Optimization

Ppo-IN-14 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ppo-IN-14, a potent inhibitor of Protoporphyrinogen (B1215707) oxidase (PPO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also identified as compound B11, is a potent inhibitor of the Nicotiana tobacco Protoporphyrinogen oxidase (NtPPO) with a Ki value of 9.05 nM.[1] PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll (B73375) in plants and heme in animals.[2][3][4] By inhibiting PPO, this compound blocks this pathway, leading to the accumulation of protoporphyrinogen IX. This accumulation, in the presence of light and oxygen, results in the formation of highly reactive oxygen species that cause lipid peroxidation and ultimately, cell membrane disruption and death.[3][4][5]

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What are the recommended solvents?

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 0.5% (v/v), to avoid solvent effects on the biological system.[7]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This can sometimes help to keep the compound in solution.

  • Vortexing/Sonication: After adding the this compound stock to the aqueous buffer, vortex the solution vigorously or use a sonicating water bath to aid in dispersion.[6]

  • Co-solvents: The use of co-solvents like PEG400 or non-ionic surfactants such as Tween 80 or Pluronic F-68 in your final assay medium can help to increase the solubility of hydrophobic compounds.[8]

Q4: What is the expected appearance of a properly dissolved solution of this compound?

A4: A properly dissolved solution of this compound should be clear and free of any visible precipitates or turbidity. If you observe any cloudiness or solid particles, the compound is not fully dissolved.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound is not dissolving in the initial organic solvent (e.g., DMSO).
Possible Cause Solution
Insufficient solvent volume.Increase the volume of the solvent to lower the concentration of this compound.
Compound requires energy to dissolve.Gently warm the solution (e.g., to 37°C) and vortex or sonicate. Be cautious with temperature as it could degrade the compound.
Incorrect solvent choice.While DMSO is a good starting point, you can try other solvents like DMF or ethanol.
Problem: this compound precipitates out of solution upon dilution into aqueous buffer.
Possible Cause Solution
Low aqueous solubility exceeded.Decrease the final concentration of this compound in the aqueous buffer.
High final concentration of organic solvent.Optimize your dilutions to keep the final organic solvent concentration below 0.5%.
Buffer composition (e.g., high salt concentration) reduces solubility.Try making the final dilution in deionized water before adding it to your buffered medium.[6]
Aggregation of the compound.Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween 80) to the aqueous buffer to prevent aggregation.

Quantitative Data

As specific solubility data for this compound is not publicly available, the following table provides example solubility data for a typical hydrophobic small molecule inhibitor to serve as a general reference.

SolventExample Solubility
DMSO≥ 50 mg/mL
Ethanol~10 mg/mL
Methanol~5 mg/mL
Water< 0.1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Diluting this compound into Aqueous Assay Buffer

  • Materials: this compound stock solution (in DMSO), aqueous assay buffer (pre-warmed to the assay temperature).

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the aqueous assay buffer to reach the final desired concentration.

    • For each dilution step, add the small volume of the more concentrated solution to the larger volume of the diluent and immediately vortex to ensure rapid mixing and minimize precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in the experiment.

Visualizations

PPO_Inhibition_Pathway cluster_pathway Tetrapyrrole Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO ROS_Formation Reactive Oxygen Species (ROS) Formation Protoporphyrinogen_IX->ROS_Formation Accumulation + Light, O2 Heme Heme Protoporphyrin_IX->Heme Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Ppo_IN_14 This compound PPO_enzyme PPO Enzyme Ppo_IN_14->PPO_enzyme Inhibits Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS_Formation->Cell_Damage

Caption: Mechanism of this compound action via inhibition of Protoporphyrinogen Oxidase (PPO).

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound dissolve_dmso Prepare 10-50 mM stock in anhydrous DMSO start->dissolve_dmso check_dissolution Is the stock solution clear? dissolve_dmso->check_dissolution sonicate_warm Gently warm and/or sonicate check_dissolution->sonicate_warm No dilute_aqueous Dilute stock into aqueous buffer check_dissolution->dilute_aqueous Yes sonicate_warm->check_dissolution try_other_solvent Try alternative solvent (e.g., DMF, Ethanol) sonicate_warm->try_other_solvent try_other_solvent->dissolve_dmso check_precipitation Does it precipitate? dilute_aqueous->check_precipitation lower_concentration Lower final concentration check_precipitation->lower_concentration Yes success Solution ready for experiment check_precipitation->success No lower_concentration->dilute_aqueous add_surfactant Add surfactant (e.g., Tween 80) to aqueous buffer lower_concentration->add_surfactant add_surfactant->dilute_aqueous use_cosolvent Use a co-solvent (e.g., PEG400) add_surfactant->use_cosolvent use_cosolvent->dilute_aqueous fail Consult further (e.g., chemical supplier) use_cosolvent->fail

Caption: Workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Ppo-IN-14 and Off-Target Effects in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Ppo-IN-14" is not found in the public scientific literature. This guide provides information on the off-target effects of Protoporphyrinogen (B1215707) Oxidase (PPO) inhibitors in general, which is the presumed class of compounds to which this compound belongs. The information provided should be used as a general guide for researchers working with PPO inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PPO inhibitors in non-target organisms?

A1: Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of heme in animals. Inhibition of PPO by small molecules leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX). This accumulated PPGIX can then be non-enzymatically oxidized to protoporphyrin IX (PPIX). In the presence of light and oxygen, PPIX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause oxidative stress, leading to lipid peroxidation, membrane damage, and ultimately cell death.[1]

Q2: What are the common off-target effects observed with PPO inhibitors in animal models?

A2: The most commonly observed off-target effects are related to the primary mechanism of PPO inhibition. In animal models such as zebrafish and rodents, exposure to PPO inhibitors has been shown to cause porphyria-like symptoms, including the accumulation of porphyrins in the liver. This can lead to hepatotoxicity, characterized by cellular damage and necrosis. Additionally, because heme is a crucial component of hemoglobin, inhibition of PPO can lead to anemia. Some studies have also suggested that the oxidative stress induced by PPO inhibitors can have broader systemic effects.

Q3: How can I assess the potential off-target effects of my PPO inhibitor in the lab?

A3: Several in vitro assays are commonly used to assess the off-target effects of small molecules. For a broad screening of potential unintended targets, a KINOMEscan profiling service can identify interactions with a wide range of kinases. To assess general cytotoxicity, a MTT assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability. To investigate potential genotoxicity and DNA damage, the Comet assay is a sensitive technique to detect DNA strand breaks in individual cells.

Q4: Are there known differences in sensitivity to PPO inhibitors between different species?

A4: Yes, there can be significant differences in the sensitivity to PPO inhibitors between species. These differences can be due to variations in the amino acid sequence and structure of the PPO enzyme, as well as differences in metabolism and detoxification pathways for the specific inhibitor. For example, some PPO inhibitors show higher potency against plant PPO compared to human PPO, which is a desirable characteristic for herbicides.

Troubleshooting Guides

Troubleshooting Unexpected Phenotypes in Non-Target Organism Studies
Observed Issue Potential Cause Troubleshooting Steps
High mortality in animal models at low concentrations Potent on-target inhibition of endogenous PPO.- Determine the IC50 or Ki of your compound against the PPO of the model organism. - Conduct a dose-response study to establish a non-lethal working concentration.
Unexpected off-target toxicity.- Perform a broad off-target screening assay (e.g., KINOMEscan) to identify potential unintended targets. - Conduct a cytotoxicity assay (e.g., MTT) on cell lines from the model organism.
Tissue discoloration (e.g., browning of the liver) Accumulation of porphyrins due to PPO inhibition.- Measure porphyrin levels in the affected tissues using spectrophotometry or fluorometry. - Perform histological analysis of the affected tissues to assess cellular damage.
Neurological symptoms (e.g., tremors, lethargy) Oxidative stress affecting the central nervous system.- Measure markers of oxidative stress (e.g., lipid peroxidation, glutathione (B108866) levels) in brain tissue. - Consider that some herbicides have been shown to induce oxidative stress and impact animal behavior.
Inconsistent results between experiments Variability in experimental conditions.- Ensure consistent lighting conditions, as the phototoxicity of accumulated PPIX is light-dependent. - Standardize animal age, sex, and housing conditions. - Prepare fresh compound dilutions for each experiment.

Data Presentation

Comparative Inhibitory Activity of PPO Herbicides on Human PPO
HerbicideChemical ClassHuman PPO IC50 (µM)Reference
FomesafenDiphenyl Ether0.8[2]
OxyfluorfenDiphenyl Ether15.2[2]
LactofenDiphenyl Ether38.5[2]
ButafenacilPhenylpyrazole22.8[2]
SaflufenacilPyrimidinedione29.7[2]
OxadiazonOxadiazole17.3[2]

Note: Lower IC50 values indicate higher potency of inhibition. This data highlights that several commercial PPO-inhibiting herbicides have the potential to inhibit human PPO, although often at higher concentrations than required for their herbicidal activity.

Experimental Protocols

KINOMEscan® Off-Target Profiling

Principle: The KINOMEscan® assay is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. A DNA-tagged kinase is mixed with the test compound and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A potent interaction between the test compound and the kinase will result in a lower amount of kinase bound to the immobilized ligand.[3][4]

Detailed Methodology:

  • Compound Preparation: The test compound is typically dissolved in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: The test compound is serially diluted and added to the wells of a microtiter plate.

  • Binding Reaction: The DNA-tagged kinases and the immobilized ligands are added to the wells containing the test compound. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the immobilized ligand.

  • Quantification: The amount of eluted kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates a stronger interaction. The data can be used to determine the dissociation constant (Kd) for the interaction.

Troubleshooting:

  • High background signal: This may be due to non-specific binding of the kinase to the well or the immobilized ligand. Ensure proper blocking steps are included.

  • Inconsistent results: This can be caused by inaccurate pipetting, improper mixing, or variability in incubation times.

  • No inhibition observed: The compound may not interact with the kinases in the panel, or the concentration range tested may be too low.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[5][6]

Detailed Methodology for Adherent Cells:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Troubleshooting:

  • High background absorbance: This can be caused by phenol (B47542) red in the medium or by the test compound itself reducing MTT. Use phenol red-free medium and include a cell-free control with the compound.[5]

  • Incomplete formazan solubilization: Ensure sufficient volume of solubilization solution and adequate mixing.

  • "Edge effects" (inconsistent results in outer wells): Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.

Alkaline Comet Assay for Genotoxicity

Principle: The Comet assay (single-cell gel electrophoresis) is a method to detect DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[7][8][9]

Detailed Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[8]

  • Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with the alkaline buffer and apply a voltage to separate the damaged DNA.

  • Neutralization: Neutralize the slides with a Tris buffer.[8]

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Troubleshooting:

  • No comets or very small tails in positive controls: This could be due to inefficient lysis, insufficient unwinding time, or problems with the electrophoresis conditions.

  • "Hedgehogs" or "clouds" (comets with no distinct head): This usually indicates excessive DNA damage or apoptosis.

  • High background damage in negative controls: This may be caused by harsh cell preparation methods, exposure to light during the assay, or contaminated reagents.

Mandatory Visualizations

Signaling Pathway of PPO Inhibitor-Induced Phototoxicity

PPO_Inhibitor_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Ppo_IN_14 This compound (or other PPO inhibitor) PPO Protoporphyrinogen Oxidase (PPO) Ppo_IN_14->PPO Inhibition PPIX_mito Protoporphyrin IX (PPIX) PPO->PPIX_mito Oxidation PPGIX Protoporphyrinogen IX (PPGIX) PPGIX->PPO Substrate PPGIX_accum Accumulated PPGIX PPGIX->PPGIX_accum Leakage Heme Heme PPIX_mito->Heme PPIX_cyto Cytoplasmic PPIX PPGIX_accum->PPIX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) PPIX_cyto->ROS Photosensitization (Light, O2) Cell_Damage Cell Damage (Lipid Peroxidation, Membrane Damage) ROS->Cell_Damage

Caption: PPO inhibitor mechanism leading to phototoxicity.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow Start Start with PPO Inhibitor KinomeScan KINOMEscan (Broad Off-Target Screen) Start->KinomeScan Cytotoxicity Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet Assay) Start->Genotoxicity Analyze_Kinome Analyze Kinase Interaction Profile KinomeScan->Analyze_Kinome Analyze_Cyto Determine IC50 (Cell Viability) Cytotoxicity->Analyze_Cyto Analyze_Geno Quantify DNA Damage Genotoxicity->Analyze_Geno Follow_Up Follow-up studies on identified off-targets or pathways Analyze_Kinome->Follow_Up Analyze_Cyto->Follow_Up Analyze_Geno->Follow_Up End Comprehensive Off-Target Profile Follow_Up->End

Caption: Workflow for in vitro off-target effect assessment.

Logical Relationship for Troubleshooting High Background in MTT Assay

MTT_Troubleshooting High_Background High Background Absorbance in MTT Assay Cause1 Phenol Red in Medium High_Background->Cause1 Cause2 Compound Directly Reduces MTT High_Background->Cause2 Cause3 Microbial Contamination High_Background->Cause3 Solution1 Use Phenol Red-Free Medium Cause1->Solution1 Solution2 Run Cell-Free Control with Compound Cause2->Solution2 Solution3 Check for Contamination Cause3->Solution3

Caption: Troubleshooting high background in MTT assays.

References

Optimizing Ppo-IN-14 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ppo-IN-14 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is an inhibitor of Polyphenol Oxidase (PPO). PPO enzymes are involved in the oxidation of phenols, leading to the formation of quinones which then polymerize to form dark pigments. In a research context, inhibiting PPO can be crucial for studying pathways involving phenolic compounds or for developing therapeutic agents where PPO activity is implicated in disease pathology.

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: The optimal concentration of this compound is highly dependent on the specific assay, cell type, and experimental goals. However, a common strategy is to start with a broad concentration range and then narrow it down. Often, in vitro tests are performed at concentrations around and above the plasma peak concentrations (Cmax) if known from in vivo studies.[1] A typical starting range for a novel inhibitor might be from 0.01 µM to 100 µM.

Q3: How should I prepare my stock solution of this compound?

A3: The solubility of your compound is a critical factor. For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always prepare fresh dilutions of your inhibitor from the stock for each experiment.[2]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration.

Issue 1: No observable effect or weak inhibition at expected concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Concentration Calculation Double-check all calculations for dilutions from the stock solution.
Compound Instability Ensure the compound is stored correctly (e.g., protected from light, at the recommended temperature). Prepare fresh dilutions for each experiment.
Low Enzyme/Target Activity Confirm the activity of your PPO enzyme or the functionality of your cellular system using a known positive control inhibitor.
Insufficient Incubation Time The inhibitor may require a longer incubation period to exert its effect. Perform a time-course experiment to determine the optimal incubation time.
High Protein Binding in Media Components in the cell culture media (like serum) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media for the duration of the treatment, if compatible with your cells.
Issue 2: High cytotoxicity observed across all concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inherent Compound Toxicity The compound itself may be cytotoxic at the tested concentrations. Lower the concentration range significantly (e.g., start from nanomolar concentrations).
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in the well is below the tolerance level for your specific cell line (typically <0.5%). Run a solvent control to assess its effect.
Off-Target Effects The inhibitor may be affecting other cellular pathways essential for survival. Consider using orthogonal assays to confirm that the observed cytotoxicity is related to the inhibition of the intended target.
Cell Line Sensitivity Different cell lines can have varying sensitivities to chemical compounds.[3] If possible, test the compound on a different cell line to see if the cytotoxicity is cell-type specific.
Issue 3: Inconsistent or non-reproducible results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Experimental Variability Ensure consistent cell seeding density, incubation times, and reagent preparation. Use a multichannel pipette for adding reagents to minimize variability between wells.
Compound Precipitation The inhibitor may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate. If precipitation is suspected, consider using a different solvent or lowering the maximum concentration. The solubility of long-chain fatty acids, for instance, can be very low in aqueous buffers.[4]
Edge Effects in Plates The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect results. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.
Cell Health and Passage Number Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to changes in cell behavior and response to treatments. Maintain a consistent and low passage number for your experiments.

Experimental Protocols

Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a general guideline for assessing the inhibitory effect of this compound on Polyphenol Oxidase (PPO) activity.

Materials:

  • Purified PPO enzyme or cell/tissue extract containing PPO

  • Substrate solution (e.g., 0.05 M catechol)[5]

  • Phosphate (B84403) buffer (pH 6.8)[6]

  • This compound stock solution and dilutions

  • Spectrophotometer and cuvettes or a 96-well plate reader

Procedure:

  • Prepare Reaction Mixtures: In separate cuvettes or wells, prepare a series of reaction mixtures containing the substrate solution and different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the reaction mixtures with the inhibitor for a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[5]

  • Initiate Reaction: Add the PPO enzyme extract to each cuvette/well to start the reaction.

  • Measure Absorbance: Immediately begin recording the increase in absorbance at a specific wavelength (e.g., 420 nm for catechol oxidation) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 3-5 minutes).[5]

  • Data Analysis: Calculate the initial reaction rates for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[7]

Materials:

  • Cells seeded in a 96-well plate

  • This compound dilutions in cell culture medium

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 3-4 hours at 37°C.[7][8]

  • Solubilization: After incubation, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Western Blotting

This protocol can be used to assess the effect of this compound on the expression levels of specific proteins of interest.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9]

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and then lyse them on ice with lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[9]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: After washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., beta-actin or GAPDH) to determine the relative protein expression levels.

Visualizations

PPO_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Cellular Process This compound This compound PPO_Enzyme Polyphenol Oxidase (PPO) This compound->PPO_Enzyme Inhibition Phenols Phenols Phenols->PPO_Enzyme Substrate Quinones Quinones PPO_Enzyme->Quinones Oxidation Downstream_Effects Pigmentation / Biological Activity Quinones->Downstream_Effects

Caption: this compound inhibits the PPO enzyme, blocking phenol (B47542) oxidation.

Experimental_Workflow A Stock Solution Preparation B Serial Dilutions A->B D Compound Treatment B->D C Cell Seeding / Assay Setup C->D E Incubation D->E F Data Acquisition (e.g., Absorbance, Fluorescence) E->F G Data Analysis (IC50 / CC50 Determination) F->G

Caption: General workflow for in vitro testing of this compound.

Troubleshooting_Logic Start Start Experiment Problem Unexpected Results? Start->Problem NoEffect No/Weak Effect Problem->NoEffect Yes HighToxicity High Cytotoxicity Problem->HighToxicity Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes End Optimize & Repeat Problem->End No CheckConcentration Check Concentrations & Compound Stability NoEffect->CheckConcentration CheckSolvent Check Solvent Toxicity & Lower Concentration HighToxicity->CheckSolvent CheckProcedure Review Protocol & Cell Health Inconsistent->CheckProcedure CheckConcentration->End CheckSolvent->End CheckProcedure->End

Caption: Decision tree for troubleshooting this compound experiments.

References

Improving the efficacy of Ppo-IN-14 with adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Ppo-IN-14 Target: MEK1/2 Kinase Description: this compound is a potent and highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. It is intended for in vitro and in vivo research to study the effects of inhibiting the MAPK/ERK signaling pathway. This document provides guidance on improving its efficacy with adjuvants, troubleshooting common experimental issues, and detailed protocols.

Disclaimer: this compound is a fictional compound created for illustrative purposes. The following data, protocols, and troubleshooting advice are based on established principles for MEK kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the role of an "adjuvant" when working with this compound?

A1: In the context of kinase inhibitor research, an "adjuvant" or combination agent is a second compound used to enhance the therapeutic effect of the primary inhibitor. This is often done to increase efficacy or overcome mechanisms of drug resistance. For this compound, a common strategy is to co-administer it with an inhibitor of a parallel or feedback pathway, such as the PI3K/mTOR pathway.

Q2: My results show low efficacy of this compound in my cancer cell line, even at high concentrations. What could be the cause?

A2: Low efficacy can stem from several factors:

  • Primary Resistance: The cell line may have intrinsic resistance to MEK inhibition. This often occurs in cells with activating mutations upstream of MEK (e.g., BRAF V600E) or downstream (e.g., activating mutations in ERK or its targets). It can also be caused by the activation of parallel survival pathways that bypass the need for MEK signaling.[1][2]

  • Compound Instability or Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and then diluted in media. Poor solubility can lead to compound precipitation and a lower effective concentration.[3] Check the compound's stability under your specific experimental conditions.

  • Experimental Conditions: Optimize cell seeding density and treatment duration. Some cell lines may require longer exposure to the inhibitor to induce a cytotoxic or anti-proliferative effect.

Q3: I observed initial sensitivity to this compound, but my cells developed resistance over time. What are the common mechanisms?

A3: Acquired resistance to kinase inhibitors is a common phenomenon.[1][4] Key mechanisms include:

  • Activation of Bypass Pathways: Cells can compensate for MEK inhibition by upregulating parallel signaling pathways, most commonly the PI3K/AKT/mTOR pathway.[4] This is a frequent "escape" mechanism that restores pro-survival and proliferative signals.

  • Target Modification: Although less common for MEK inhibitors than for other kinases like EGFR, mutations in the MEK1/2 gene could theoretically alter the drug binding site.[5]

  • Reactivation of the MAPK Pathway: Cells may develop mechanisms to reactivate ERK signaling despite the presence of a MEK inhibitor. This can involve amplification of upstream kinases or downregulation of MAPK-pathway phosphatases.

Q4: How do I choose an appropriate adjuvant to combine with this compound?

A4: The choice of adjuvant should be hypothesis-driven and based on the suspected resistance mechanism.

  • For Bypass Pathway Activation: If you suspect PI3K/AKT pathway activation (a common scenario), an inhibitor of PI3K (e.g., GDC-0941) or mTOR (e.g., Everolimus) would be a logical choice.

  • For Upstream Mutations: In cell lines with an activating BRAF mutation (e.g., A375 melanoma), combining this compound with a BRAF inhibitor (e.g., Vemurafenib) is a clinically established strategy.[6]

  • To Induce Apoptosis: MEK inhibition often leads to cell cycle arrest but not always robust apoptosis. Combining this compound with a pro-apoptotic agent, such as a BCL-2 inhibitor (e.g., Venetoclax), can enhance cell killing.

Q5: I see a decrease in phosphorylated ERK (p-ERK) levels on my Western blot, but there is no effect on cell viability. Why?

A5: This is a classic example of target engagement without a desired phenotypic outcome. It indicates that while this compound is successfully inhibiting MEK, the cells' survival is not solely dependent on this pathway. This points towards the activation of parallel survival pathways (see Q3 and Q4). Probing for markers of other pathways, like phosphorylated AKT (p-AKT), can help confirm this hypothesis.[3][7]

Troubleshooting Guides

Issue 1: High variability between replicates in cell viability assays.

Possible CauseTroubleshooting StepExpected Outcome
Uneven Cell Seeding Ensure a single-cell suspension before plating. Pipette gently up and down to mix before dispensing into each well.Consistent cell numbers across all wells, leading to lower standard deviation.
Edge Effects in Plate Avoid using the outer wells of the 96-well plate, as they are prone to evaporation. Fill them with sterile PBS or media instead.Reduced variability and more reliable data from inner wells.
Compound Precipitation Visually inspect the media after adding this compound. If cloudiness or precipitate is observed, revise the dilution protocol or lower the final concentration of the solvent (e.g., DMSO < 0.5%).The compound remains in solution, ensuring consistent exposure to cells.

Issue 2: No inhibition of p-ERK is observed in Western blot analysis.

Possible CauseTroubleshooting StepExpected Outcome
Inactive Compound Verify the source and storage conditions of this compound. Test the compound in a known sensitive cell line as a positive control.Confirmation that the compound stock is active.
Suboptimal Treatment Time Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time point for p-ERK inhibition.Identification of the time window where MEK inhibition is maximal.
Phosphatase Activity Ensure that lysis buffers contain fresh phosphatase and protease inhibitors to preserve the phosphorylation state of proteins during sample preparation.Accurate detection of phosphorylated proteins.
Poor Antibody Quality Use a well-validated antibody for p-ERK. Run positive controls, such as lysates from cells stimulated with a growth factor (e.g., EGF), to confirm antibody performance.[7]A strong, specific signal for p-ERK in positive controls and clear inhibition with this compound treatment.
Data Presentation

Table 1: In Vitro Potency of this compound Alone and in Combination

This table shows representative half-maximal inhibitory concentration (IC50) values for this compound as a single agent and in combination with "Adjuvant X" (a hypothetical PI3K inhibitor) in a colorectal cancer cell line (e.g., HCT-116) known to develop resistance via PI3K pathway activation.

Compound(s)Target(s)Cell LineAssay TypeIC50 (nM)
This compoundMEK1/2HCT-116Cell Viability (72h)250.5
Adjuvant XPI3KHCT-116Cell Viability (72h)850.2
This compound + Adjuvant X (100 nM)MEK + PI3KHCT-116Cell Viability (72h)35.8

Table 2: Representative In Vivo Efficacy in a Xenograft Model

This table illustrates hypothetical data from an in vivo study using immunodeficient mice bearing HCT-116 tumor xenografts.[8][9]

Treatment GroupDose & ScheduleMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)
Vehicle Control0.5% CMC, oral, daily1540 ± 210-
This compound10 mg/kg, oral, daily985 ± 15036%
Adjuvant X25 mg/kg, oral, daily1120 ± 18027%
This compound + Adjuvant X10 mg/kg + 25 mg/kg, oral, daily350 ± 9577%

Diagrams: Pathways and Workflows

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Ppo_IN_14 This compound Ppo_IN_14->MEK Proliferation Proliferation, Survival, etc. Transcription->Proliferation

Caption: MAPK signaling pathway with inhibition by this compound.

Synergy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis A Seed cells in 96-well plates C Treat cells with single agents and in combination matrix A->C B Prepare serial dilutions of This compound and Adjuvant B->C D Incubate for 72 hours C->D E Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Measure Absorbance/ Luminescence E->F G Calculate Synergy Score (e.g., Chou-Talalay method) F->G H Determine if effect is Synergistic, Additive, or Antagonistic G->H

Caption: Experimental workflow for synergy assessment.

Resistance_Mechanism cluster_pathways Signaling Pathways cluster_inhibitors Inhibitors cluster_outcome Cellular Outcome MAPK MAPK Pathway Survival Cell Survival & Proliferation MAPK->Survival Blocked PI3K PI3K/AKT Pathway PI3K->Survival Promotes (Bypass) Ppo This compound Ppo->MAPK Inhibits Apoptosis Apoptosis Ppo->Apoptosis Synergistic Induction Adjuvant Adjuvant (PI3K Inhibitor) Adjuvant->PI3K Inhibits Adjuvant->Apoptosis Synergistic Induction

References

Technical Support Center: Stability and Storage of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a general framework for establishing appropriate stability testing protocols and storage conditions for new chemical entities. As specific data for "Ppo-IN-14" is not publicly available, the following information is based on established principles of pharmaceutical stability testing and should be adapted to your specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in determining the stability of a new compound?

A1: The initial steps involve a forced degradation study to understand the compound's intrinsic stability and degradation pathways. This is followed by designing a formal stability study protocol that outlines the storage conditions, testing frequency, and analytical methods to be used.

Q2: What are "accelerated stability" studies, and why are they important?

A2: Accelerated stability studies involve storing the compound at elevated stress conditions (e.g., higher temperature and humidity) to predict its long-term stability in a shorter period.[1] These studies are crucial for quickly identifying potential stability issues and for estimating the shelf life of the product.[1]

Q3: What is a "stability-indicating method," and why is it necessary?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact compound in the presence of its degradation products, excipients, and impurities.[2] It is essential for stability testing to ensure that the measured decrease in the active ingredient is due to degradation and not an artifact of the analytical method.[2]

Q4: How do I choose the appropriate storage conditions for my compound?

A4: The choice of storage conditions is based on the compound's physical and chemical properties, its intended use, and the results of preliminary stability studies. Typically, studies are conducted at various temperatures (e.g., refrigerated, room temperature) and humidity levels to determine the optimal storage environment.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of the compound. The compound may be sensitive to light, oxygen, or moisture. The storage temperature may be too high.Conduct photostability testing. Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the compound is stored at the recommended temperature and protected from humidity.
Inconsistent results in stability testing. The analytical method may not be robust or validated. There may be variations in the sample handling and preparation. The storage conditions may not be uniformly controlled.Validate the analytical method according to ICH guidelines.[2] Standardize all sample handling procedures. Ensure the stability chambers are properly calibrated and maintained.
Precipitation of the compound from solution during storage. The solvent may not be appropriate for long-term storage. The concentration of the compound may be too high. The storage temperature may be too low.Evaluate the solubility of the compound in different solvents. Determine the maximum solubility at the intended storage temperature. Store solutions at a temperature that prevents precipitation.

Experimental Protocols

General Protocol for a Forced Degradation Study

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Methodology:

  • Stress Conditions: Expose the compound (in solid state and in solution) to a variety of stress conditions, including:

    • Acidic and Basic Hydrolysis: e.g., 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidation: e.g., 3-30% hydrogen peroxide at room temperature.

    • Thermal Stress: e.g., heating the solid compound at various temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique (e.g., HPLC, LC-MS).

  • Method Development: Develop an analytical method that separates the parent compound from all significant degradation products.

  • Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

General Protocol for a Formal Stability Study

Objective: To determine the shelf life and recommend storage conditions for the compound.

Methodology:

  • Sample Preparation: Prepare multiple batches of the compound in the intended formulation and packaging.

  • Storage Conditions: Store the samples in calibrated stability chambers under the following conditions (as per ICH Q1A(R2)):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).[1]

  • Analysis: Analyze the samples using a validated stability-indicating method to assess purity, potency, and other relevant quality attributes.

Data Presentation

Table 1: Example Stability Data for Compound X (Solid State) under Accelerated Conditions (40°C/75% RH)
Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White Powder99.80.2
1White Powder99.50.5
3Off-white Powder98.91.1
6Yellowish Powder97.52.5
Table 2: Recommended Storage Conditions for a Hypothetical Compound
ConditionTemperature RangeHumidityLight Protection
Long-Term 2-8°CControlledProtect from light
Shipping Ambient (up to 30°C) for a limited durationNot specifiedProtect from light
In-Use Room Temperature (20-25°C)Not specifiedProtect from light

Visualizations

experimental_workflow cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Formal Stability Study a Compound Preparation (Solid & Solution) b Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) a->b c Analytical Method Development (e.g., HPLC, LC-MS) b->c d Method Validation (ICH Q2(R1)) c->d e Sample Preparation (Multiple Batches, Final Packaging) d->e Validated Method f Storage at ICH Conditions (Long-term, Accelerated) e->f g Sample Pulls at Time Points f->g h Analysis with Validated Method g->h i Data Evaluation & Shelf-Life Determination h->i

Caption: Workflow for Stability Testing of a New Compound.

logical_relationship A Intrinsic Properties of Compound (pKa, solubility, hygroscopicity) B Forced Degradation Results A->B Informs C Formal Stability Study Data B->C Guides D Recommended Storage Conditions C->D Determines E Defined Shelf-Life / Retest Period C->E Determines

References

Technical Support Center: Addressing Phytotoxicity of Ppo-IN-14 in Crop Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the general class of Protoporphyrinogen (B1215707) Oxidase (PPO) inhibiting herbicides (Group 14). Due to the limited publicly available data for a specific compound named "Ppo-IN-14," this guide provides general troubleshooting, protocols, and data that are characteristic of this herbicide class. Researchers should adapt these recommendations to their specific experimental conditions and the particular formulation of this compound being used.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other PPO inhibitors?

A1: this compound, as a PPO inhibitor, blocks the protoporphyrinogen oxidase enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and cell death, leading to phytotoxicity symptoms.[2][3]

Q2: What are the typical symptoms of this compound phytotoxicity on crops?

A2: Symptoms of phytotoxicity from PPO inhibitors can appear within hours of application and are exacerbated by bright, sunny conditions.[3] Common symptoms include:

  • Foliar Application: Water-soaked lesions, followed by rapid browning (necrosis) and burning of leaf tissue.[1][3] In some cases, leaves within the whorl may be damaged, preventing them from unfurling properly.[1]

  • Soil Application/Carryover: Veinal chlorosis (yellowing around the veins), mottled chlorosis, and necrosis.[1][3] In soybeans, injury from pre-emergence applications can manifest as necrosis on the hypocotyl or cotyledons, and in severe cases, girdling of the hypocotyl can lead to plant death.[2] A crumpled or crinkled leaf appearance may also be observed.[2]

Q3: What factors can increase the risk of this compound phytotoxicity?

A3: Several factors can increase the likelihood and severity of crop injury from PPO inhibitors:

  • Environmental Conditions: Hot, humid weather and bright sunlight can accelerate the herbicidal activity and increase phytotoxicity.[2][4] Cool, wet conditions can slow the crop's ability to metabolize the herbicide, also leading to increased injury.[2][3]

  • Soil Type: Coarse-textured soils with low organic matter can increase the availability of the herbicide for plant uptake, leading to a higher risk of injury.[2]

  • Application Timing and Method: Post-emergence applications during hot and humid conditions increase the risk.[2] For pre-emergence applications, heavy rainfall shortly after application can splash the herbicide onto emerging seedlings, causing injury.[2]

  • Crop Growth Stage and Vigor: Young, actively growing plants may be more susceptible. Stressed plants (due to weather, disease, or other factors) may have a reduced ability to metabolize the herbicide.[3]

  • Crop Cultivar: Different cultivars of the same crop may exhibit varying levels of tolerance to PPO inhibitors.[2]

Q4: Can tank-mixing this compound with other pesticides increase phytotoxicity?

A4: Yes, tank-mixing this compound with certain other pesticides, particularly adjuvants, surfactants, or other herbicides, can sometimes enhance its activity and, consequently, the risk of phytotoxicity. It is crucial to conduct a small-scale compatibility test before applying any new tank mix to a larger area.

Q5: Are there any known safeners or mitigation strategies for this compound?

A5: While specific safeners for "this compound" are not documented, the use of crop safeners is a known strategy to mitigate herbicide injury in some crops for other herbicide classes. Safeners typically work by enhancing the crop's ability to metabolize the herbicide. Research in this area for PPO inhibitors is ongoing. Other mitigation strategies focus on optimizing application parameters (see Troubleshooting Guide).

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Severe leaf burning and necrosis shortly after foliar application. Application rate too high; Hot, sunny, and humid conditions at application; Crop is a sensitive species or cultivar; Improper tank mix partner enhancing activity.- Verify application rate and sprayer calibration.- Avoid applications during peak heat and sunlight.- Review literature for crop and cultivar sensitivity.- Conduct a jar test for tank-mix compatibility.- If possible, irrigate to wash the product off the foliage.
Stunting and chlorosis in emerging seedlings after pre-emergence application. Cool, wet soil conditions slowing metabolism; Heavy rainfall splashing treated soil onto seedlings; Planting depth too shallow; High application rate for soil type.- Ensure proper planting depth (at least 1.5 inches for soybeans).- Avoid application on poorly drained soils.- Monitor weather forecasts and avoid application if heavy rain is expected.- Adjust application rate based on soil texture and organic matter content.
Inconsistent results across the field (patches of injury). Uneven sprayer application (nozzle issues, boom height); Variations in soil type across the field; Overlapping spray patterns.- Check sprayer nozzles for clogs and ensure uniform spray pattern.- Maintain a consistent boom height.- Use GPS guidance to minimize spray overlap.- Consider variable rate application based on soil maps.
Symptoms resembling common fungal diseases. PPO inhibitor injury can mimic diseases like Cercospora leaf blight or Septoria brown spot in soybeans.- Carefully observe the pattern of symptoms. Herbicide injury often follows a spray pattern, while diseases may appear more randomly.- Consider the timing of symptom appearance relative to application.- If in doubt, send a sample to a plant diagnostic lab.

Quantitative Data Summary

The following tables provide generalized quantitative data for the PPO inhibitor herbicide class. Note: This data is for illustrative purposes and may not be representative of "this compound". Researchers must conduct their own dose-response experiments.

Table 1: General Phytotoxicity Ratings of PPO Inhibitors on Various Crops

CropGrowth Stage at ApplicationApplication TypeGeneral Phytotoxicity Rating (1-10, 1=No Injury, 10=Complete Kill)
SoybeanPre-emergenceSoil1 - 4
SoybeanV2-V3Foliar2 - 6
CornPre-emergenceSoil2 - 5
CornV2-V4Foliar3 - 7
WheatPre-emergenceSoil4 - 8
CottonPre-emergenceSoil2 - 5

Table 2: Influence of Environmental Factors on Phytotoxicity of Foliar-Applied PPO Inhibitors

TemperatureHumiditySunlightRelative Phytotoxicity Increase
< 15°CLowCloudyBaseline
15-25°CModerateSunny+
> 25°CHighSunny+++

Experimental Protocols

Protocol 1: Dose-Response Assay for Phytotoxicity Assessment

  • Plant Material: Grow the crop of interest in pots under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

  • Herbicide Preparation: Prepare a stock solution of this compound in an appropriate solvent. Create a dilution series to achieve a range of application rates (e.g., 0, 0.1X, 0.5X, 1X, 2X, 5X, where 1X is the anticipated field use rate). Include a standard PPO inhibitor as a positive control.

  • Application: Apply the herbicide solutions to plants at a specific growth stage (e.g., V2 stage for soybeans) using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Evaluation: Assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a visual rating scale (0-100%, where 0% is no injury and 100% is plant death).

  • Data Analysis: Analyze the data using a non-linear regression model to determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth).

Protocol 2: Evaluating the Impact of Environmental Conditions

  • Experimental Setup: Use controlled environment growth chambers. Grow plants as described in Protocol 1.

  • Treatment Groups: Establish different environmental conditions in separate growth chambers (e.g., cool/low light, moderate/moderate light, hot/high light).

  • Application: Apply a single, sublethal rate of this compound (e.g., the GR25 determined from Protocol 1) to a set of plants in each environmental condition.

  • Evaluation: Assess phytotoxicity and plant biomass at a set time point (e.g., 14 days after treatment).

  • Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the level of phytotoxicity and biomass reduction across the different environmental conditions.

Visualizations

PPO_Inhibitor_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm & Extracellular Space Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX Multiple Steps PPO_enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_enzyme Protoporphyrinogen_IX_accum Protoporphyrinogen IX (Accumulates & Leaks) Protoporphyrinogen_IX->Protoporphyrinogen_IX_accum Leaks from Chloroplast Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Ppo_IN_14 This compound Ppo_IN_14->PPO_enzyme Inhibits ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX_accum->ROS Light, O2 Cell_Membrane Cell Membrane ROS->Cell_Membrane Attacks Lipid_Peroxidation Lipid Peroxidation & Membrane Disruption Cell_Membrane->Lipid_Peroxidation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Phytotoxicity Observed Check_Symptoms Characterize Symptoms (e.g., Necrosis, Chlorosis) Start->Check_Symptoms Check_Pattern Observe Symptom Pattern in Field Check_Symptoms->Check_Pattern Is_Spray_Pattern Follows Spray Pattern? Check_Pattern->Is_Spray_Pattern Is_Random Random/Patchy? Check_Pattern->Is_Random Review_App_Records Review Application Records (Rate, Timing, Weather) Is_Spray_Pattern->Review_App_Records Yes Soil_Variation Correlates with Soil Type? Is_Random->Soil_Variation Yes Suspect_Other_Stress Consider Other Stressors (Disease, Nutrient Deficiency) Is_Random->Suspect_Other_Stress No Rate_High Rate Too High? Review_App_Records->Rate_High Weather_Stress Adverse Weather? Review_App_Records->Weather_Stress Rate_High->Weather_Stress No Suspect_Herbicide_Injury High Likelihood of Herbicide Injury Rate_High->Suspect_Herbicide_Injury Yes Weather_Stress->Suspect_Herbicide_Injury Yes Weather_Stress->Suspect_Other_Stress No Soil_Variation->Suspect_Herbicide_Injury Yes Soil_Variation->Suspect_Other_Stress No Mitigate Implement Mitigation (e.g., Adjust Future Applications) Suspect_Herbicide_Injury->Mitigate

Caption: Troubleshooting workflow for phytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Ppo-IN-14 and Other Group 14 Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, Ppo-IN-14, with other established Group 14 herbicides. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Introduction to Group 14 Herbicides (PPO Inhibitors)

Group 14 herbicides, also known as PPO inhibitors, are a critical class of herbicides that target the enzyme protoporphyrinogen oxidase. This enzyme plays a crucial role in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid formation of reactive oxygen species (ROS). These ROS cause severe damage to cell membranes, leading to leakage of cellular contents, loss of chlorophyll, and ultimately, rapid necrosis and death of susceptible plant tissues.[2] PPO inhibitors are generally fast-acting, contact-type herbicides primarily used for the control of broadleaf weeds.[1]

This compound: A Novel PPO Inhibitor

This compound, also identified as compound B11, is a novel PPO inhibitor belonging to the chemical class of tetrahydrophthalimide derivatives containing an oxadiazole moiety.[3][4] Recent research has highlighted its potent inhibitory activity against Nicotiana tabacum protoporphyrinogen oxidase (NtPPO), with a reported Ki value of 9.05 nM.[3][5] This indicates a strong binding affinity to the target enzyme, suggesting high potential for herbicidal efficacy.

Comparative Performance Data

The following tables summarize the available quantitative data on the performance of this compound and other selected Group 14 herbicides against various weed species. Direct comparison is facilitated where data on the same weed species is available.

Table 1: In Vitro PPO Inhibition

CompoundTarget EnzymeKi (nM)
This compound (B11) Nicotiana tabacum PPO (NtPPO)9.05[3][5]
Flumiclorac-pentylNicotiana tabacum PPO (NtPPO)46.02[3]
Compound B20 Nicotiana tabacum PPO (NtPPO)10.23[3]

Table 2: Post-emergence Herbicidal Activity (% Weed Control)

HerbicideApplication Rate (g a.i./ha)Abutilon theophrastiAmaranthus retroflexusPortulaca oleracea
This compound (B11) 75>80[3]>80[3]>80[3]
37.5>80[3]>80[3]>80[3]
18.75>90[3]>90[3]>90[3]
9.375>90[3]>90[3]>90[3]
Flumiclorac-pentyl18.75Similar to this compound[3]Similar to this compound[3]Similar to this compound[3]
9.375Similar to this compound[3]Similar to this compound[3]Similar to this compound[3]

Note: "a.i./ha" refers to grams of active ingredient per hectare.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of PPO-inhibiting herbicides.

In Vitro PPO Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against the PPO enzyme.

  • Enzyme Extraction and Purification: The PPO enzyme is extracted from the target plant species (e.g., Nicotiana tabacum) and purified using standard biochemical techniques.

  • Inhibitor Preparation: The test compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Enzyme Activity Measurement: The activity of the PPO enzyme is measured by monitoring the rate of conversion of its substrate, protoporphyrinogen IX, to protoporphyrin IX. This can be detected spectrophotometrically or fluorometrically.

  • Inhibition Assay: The purified enzyme is incubated with various concentrations of the inhibitor. The substrate is then added, and the enzyme activity is measured.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated. The Ki value, representing the inhibition constant, is determined by fitting the data to appropriate enzyme kinetic models.[3]

Post-emergence Herbicidal Activity Greenhouse Assay

This protocol outlines a typical procedure for evaluating the efficacy of a herbicide on emerged weeds in a controlled environment.

  • Plant Material: Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea) are sown in pots containing a suitable growing medium. The plants are grown in a greenhouse under controlled conditions of temperature, light, and humidity until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: The test herbicides are formulated and applied to the plants at various rates (e.g., g a.i./ha) using a calibrated laboratory sprayer to ensure uniform coverage. A control group is treated with a blank formulation without the active ingredient.

  • Evaluation: At specified time intervals after treatment (e.g., 7, 14, and 21 days), the herbicidal effect is visually assessed as a percentage of weed control, where 0% represents no effect and 100% represents complete plant death. Plant biomass (fresh or dry weight) may also be measured and compared to the untreated control.

  • Data Analysis: The data are statistically analyzed to determine the dose-response relationship and to compare the efficacy of different herbicides.[3]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm & Extracellular Space Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulated_Proto_IX Accumulated Protoporphyrin IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leakage Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme ROS Reactive Oxygen Species (ROS) Accumulated_Proto_IX->ROS Light, O2 Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Ppo_IN_14 This compound (Group 14 Herbicide) Ppo_IN_14->PPO Inhibition

Caption: Mechanism of PPO Inhibition by Group 14 Herbicides.

Herbicide_Efficacy_Workflow start Start: Hypothesis (e.g., this compound is an effective herbicide) seed_sowing Seed Sowing (Target Weed Species) start->seed_sowing plant_growth Plant Growth (Controlled Environment) seed_sowing->plant_growth herbicide_app Herbicide Application (Varying Doses) plant_growth->herbicide_app incubation Incubation Period herbicide_app->incubation data_collection Data Collection (Visual Assessment, Biomass) incubation->data_collection data_analysis Data Analysis (Statistics, Dose-Response) data_collection->data_analysis conclusion Conclusion (Efficacy Determination) data_analysis->conclusion

Caption: Generalized Experimental Workflow for Herbicide Efficacy Testing.

Conclusion

This compound emerges as a highly potent inhibitor of protoporphyrinogen oxidase, demonstrating significant post-emergence herbicidal activity against key broadleaf weeds at low application rates in initial studies.[3] Its Ki value suggests a stronger binding affinity to the target enzyme compared to the reference compound flumiclorac-pentyl.[3] The tetrahydrophthalimide derivative structure of this compound represents a promising scaffold for the development of new PPO-inhibiting herbicides.[3] Further research, including field trials on a broader spectrum of weed species and crop safety evaluations, is warranted to fully elucidate the potential of this compound as a novel weed management tool. The comparative data presented in this guide serves as a valuable resource for researchers and professionals in the ongoing effort to develop more effective and sustainable herbicide solutions.

References

A Comparative Analysis of Novel and Commercial Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel Protoporphyrinogen Oxidase (PPO) inhibiting herbicide, represented here by Epyrifenacil (B8306211), against established commercial herbicides, Saflufenacil and Fomesafen. PPO inhibitors are a critical class of herbicides that disrupt the chlorophyll (B73375) and heme biosynthesis pathways in susceptible plants, leading to rapid and effective weed control.[1] This document summarizes quantitative efficacy data, details the experimental protocols used for evaluation, and provides visual representations of the herbicide's mechanism of action and experimental workflows.

Efficacy Comparison of PPO-Inhibiting Herbicides

The following table summarizes the herbicidal efficacy of Epyrifenacil compared to Saflufenacil and Fomesafen on PPO-resistant Palmer amaranth (B1665344) (Amaranthus palmeri), a problematic weed in agriculture.

HerbicideApplication Rate (g ai ha⁻¹)Weed SpeciesResistance ProfileEfficacy (% Mortality)
Epyrifenacil 20Amaranthus palmeriPPO-resistant (ΔG210)85%[2][3]
Saflufenacil Not specifiedAmaranthus palmeriPPO-resistant (ΔG210)Lower than Epyrifenacil
Fomesafen Not specifiedAmaranthus palmeriPPO-resistant (ΔG210)Lower than Epyrifenacil

Note: The specific efficacy data for Saflufenacil and Fomesafen on the same PPO-resistant biotype in a direct comparison study was not available in the provided search results, but the source indicates Epyrifenacil provided the best control.

Signaling Pathway of PPO Inhibition

The following diagram illustrates the mechanism of action of PPO-inhibiting herbicides.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Substrate Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalysis Accumulation Accumulation of Protoporphyrinogen IX PPO_Enzyme->Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Biosynthesis PPO_Inhibitor PPO Inhibitor (e.g., Epyrifenacil) PPO_Inhibitor->PPO_Enzyme Inhibition Leakage Leakage from Chloroplast Accumulation->Leakage Cytoplasm Cytoplasmic Oxidation Leakage->Cytoplasm Excess_ProtoIX Excess Protoporphyrin IX (in cytoplasm) Cytoplasm->Excess_ProtoIX Singlet_Oxygen Singlet Oxygen (¹O₂) Excess_ProtoIX->Singlet_Oxygen Photosensitization Light Light Light->Excess_ProtoIX Cell_Membrane_Damage Cell Membrane Damage Singlet_Oxygen->Cell_Membrane_Damage Cell_Death Cell Death Cell_Membrane_Damage->Cell_Death

Mechanism of action for PPO-inhibiting herbicides.

Experimental Protocols

Detailed methodologies for the key experiments cited in the efficacy comparison are provided below.

Whole-Plant Herbicide Efficacy Bioassay

This protocol is used to assess the overall herbicidal effect on whole plants grown in a controlled environment.

Methodology:

  • Plant Material: Seeds of the target weed species (e.g., Amaranthus palmeri) are planted in pots filled with a sterile potting mix. Plants are grown in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Herbicides are applied post-emergence when the plants reach a specific growth stage (e.g., 4-6 true leaves). A calibrated cabinet sprayer is used to deliver the herbicide at the desired application rates. A non-ionic surfactant is typically included in the spray solution to enhance leaf uptake.

  • Experimental Design: A randomized complete block design with multiple replications (typically 3-4) is used. A non-treated control group is included for comparison.

  • Efficacy Evaluation: Visual injury ratings and plant mortality are recorded at specific time points after treatment (e.g., 7, 14, and 21 days). Plant biomass (fresh or dry weight) is often measured at the end of the experiment as a quantitative measure of herbicide efficacy.

Electrolyte Leakage Assay

This assay quantifies cell membrane damage caused by the herbicide.

Methodology:

  • Plant Material: Leaf discs of a uniform size are excised from the treated and control plants at various time points after herbicide application.

  • Incubation: The leaf discs are rinsed with deionized water to remove surface electrolytes and then submerged in a known volume of deionized water in individual vials.

  • Conductivity Measurement: The electrical conductivity of the solution is measured at regular intervals using a conductivity meter. This initial measurement represents the electrolytes that have leaked from the damaged cells.

  • Total Electrolyte Measurement: After the final time point, the vials containing the leaf discs are typically boiled or frozen to cause complete cell lysis, releasing all electrolytes. A final conductivity measurement is then taken.

  • Calculation: The percentage of electrolyte leakage is calculated as the initial conductivity divided by the total conductivity, multiplied by 100.

Protoporphyrin IX (Proto IX) Accumulation Assay

This assay measures the accumulation of Proto IX, the substrate of the PPO enzyme, which is a hallmark of PPO inhibitor activity.

Methodology:

  • Sample Preparation: Leaf tissue from treated and control plants is harvested at different time points after herbicide application. The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • Extraction: The frozen tissue is homogenized in a solution of acetone (B3395972) and hydrochloric acid. The homogenate is then centrifuged to pellet the cell debris.

  • Quantification: The supernatant, containing the extracted Proto IX, is analyzed using a fluorometer or a spectrophotometer. Proto IX has a characteristic fluorescence emission peak at approximately 630-635 nm when excited at around 400-405 nm.[4][5][6][7][8]

  • Standard Curve: A standard curve is generated using known concentrations of pure Proto IX to quantify the amount of Proto IX in the plant samples.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating a novel PPO-inhibiting herbicide.

PPO_Evaluation_Workflow Start Start: Novel PPO Inhibitor Candidate In_Vitro_Assay In Vitro PPO Enzyme Inhibition Assay Start->In_Vitro_Assay Whole_Plant_Screen Whole-Plant Bioassay (Greenhouse) In_Vitro_Assay->Whole_Plant_Screen Dose_Response Dose-Response Studies Whole_Plant_Screen->Dose_Response Weed_Spectrum Weed Spectrum Evaluation Dose_Response->Weed_Spectrum MoA_Confirmation Mechanism of Action Confirmation Weed_Spectrum->MoA_Confirmation Field_Trials Field Efficacy Trials Weed_Spectrum->Field_Trials Proto_IX_Assay Proto IX Accumulation Assay MoA_Confirmation->Proto_IX_Assay Electrolyte_Leakage Electrolyte Leakage Assay MoA_Confirmation->Electrolyte_Leakage Crop_Safety Crop Safety Evaluation Field_Trials->Crop_Safety End End: Commercial Herbicide Candidate Crop_Safety->End

Workflow for the evaluation of a novel PPO inhibitor.

References

Ppo-IN-14: A Comparative Analysis of Cross-Resistance Potential with Other PPO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of weed resistance to protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides, a critical class of herbicides in modern agriculture, necessitates a thorough evaluation of novel compounds. Ppo-IN-14, a recently developed tetrahydrophthalimide derivative, has shown potent inhibitory activity against Nicotiana tobacco PPO (NtPPO) and significant herbicidal effects on several broadleaf weeds. This guide provides a comparative analysis of this compound and explores the potential for cross-resistance with other PPO inhibitors, drawing upon available experimental data for established herbicides to infer potential challenges and opportunities for this new compound.

Efficacy of this compound on Susceptible Weed Species

This compound, also referred to as compound B11, has demonstrated high efficacy against several susceptible broadleaf weed species in post-emergence applications. The following table summarizes its herbicidal activity compared to the commercial standard, flumiclorac-pentyl.

Weed SpeciesApplication Rate (g a.i./ha)This compound (% Inhibition)Flumiclorac-pentyl (% Inhibition)
Abutilon theophrasti18.75>90%Similar to this compound
Amaranthus retroflexus18.75>90%Similar to this compound
Portulaca oleracea18.75>90%Similar to this compound
Abutilon theophrasti9.375>90%Similar to this compound
Amaranthus retroflexus9.375>90%Similar to this compound
Portulaca oleracea9.375>90%Similar to this compound

Data sourced from Wang Geng, et al. J Agric Food Chem. 2024.[1]

Understanding PPO Inhibitor Cross-Resistance

While experimental data on the cross-resistance of this compound is not yet available, an understanding of established resistance mechanisms in weeds provides a framework for predicting its potential performance against resistant biotypes. Resistance to PPO inhibitors in weeds is primarily conferred by two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR in PPO inhibitors is most commonly associated with mutations in the PPX2 gene, which encodes the PPO enzyme. The most well-documented mutation is a deletion of the glycine (B1666218) residue at position 210 (ΔG210). This mutation has been identified in several weed species, including Amaranthus palmeri (Palmer amaranth) and Amaranthus tuberculatus (waterhemp), and generally confers broad cross-resistance to multiple classes of PPO inhibitors.

However, the degree of cross-resistance can be variable. For example, a novel PPO inhibitor, trifludimoxazin, has been shown to be effective against waterhemp and Palmer amaranth (B1665344) populations with the ΔG210 mutation. This suggests that the chemical structure of the inhibitor plays a crucial role in its ability to bind to the mutated enzyme.

Another identified mutation, a substitution of alanine (B10760859) to threonine at position 212 (A212T) in the PPO1 gene of Eleusine indica (goosegrass), confers resistance to oxadiazon (B1677825) but not to other PPO inhibitors such as lactofen, flumioxazin, and sulfentrazone. This highlights the specificity of some resistance mutations.

The following table summarizes known cross-resistance patterns for various PPO inhibitors in weeds with target-site resistance.

PPO InhibitorChemical ClassEfficacy against ΔG210 mutantsEfficacy against A212T mutants
FomesafenDiphenyl etherReducedNot reported
LactofenDiphenyl etherReducedEffective
FlumioxazinN-phenylphthalimideReducedEffective
SulfentrazoneTriazolinoneReducedEffective
OxadiazonOxadiazoleNot reportedReduced
TrifludimoxazinPyrimidinedioneEffectiveNot reported
Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of herbicide reaching the target site, such as enhanced metabolism of the herbicide. NTSR can also confer broad cross-resistance to different herbicide classes, not just within the PPO inhibitors. The predictability of cross-resistance due to NTSR is generally lower than for TSR, as it depends on the specific metabolic pathways involved.

Experimental Protocols

Herbicidal Activity Assay (Post-emergence)

This protocol is based on the methodology described in the primary literature for this compound.[1]

  • Plant Cultivation: Weed seeds (Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea) are sown in pots containing a nutrient-rich soil mix and grown in a greenhouse under controlled conditions (e.g., 25-30°C, 12-hour photoperiod).

  • Herbicide Application: When the weeds reach the 3-4 leaf stage, they are treated with a spray application of this compound or a reference herbicide (e.g., flumiclorac-pentyl) at various concentrations. The herbicide is formulated as an emulsifiable concentrate.

  • Evaluation: After a set period (e.g., 21 days), the herbicidal effect is visually assessed as the percentage of growth inhibition compared to an untreated control group.

PPO Enzyme Inhibition Assay
  • Enzyme Extraction: Protoporphyrinogen oxidase is extracted and purified from a suitable source, such as Nicotiana tabacum leaves.

  • Inhibition Measurement: The activity of the PPO enzyme is measured in the presence of varying concentrations of the inhibitor (e.g., this compound). The reaction is initiated by the addition of the substrate, protoporphyrinogen IX.

  • Data Analysis: The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is determined. The inhibition constant (Ki) can be calculated from this data to quantify the inhibitor's potency.

Visualizing Cross-Resistance Pathways

The following diagrams illustrate the logical relationships in PPO inhibitor action and the development of cross-resistance.

PPO_Inhibition_Pathway PPO_Inhibitor PPO Inhibitor (e.g., this compound) PPO_Enzyme PPO Enzyme PPO_Inhibitor->PPO_Enzyme Inhibition Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalysis Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->PPO_Enzyme Substrate ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Leads to accumulation of Cell_Damage Cell Membrane Damage ROS->Cell_Damage Weed_Death Weed Death Cell_Damage->Weed_Death

Caption: Mechanism of action for PPO inhibiting herbicides.

Cross_Resistance_Logic cluster_resistance Resistance Mechanisms cluster_herbicides PPO Inhibitors TSR Target-Site Resistance (e.g., ΔG210 mutation) Inhibitor_A Inhibitor A (e.g., Fomesafen) TSR->Inhibitor_A Confers resistance to Inhibitor_B Inhibitor B (e.g., Trifludimoxazin) TSR->Inhibitor_B May not confer resistance to NTSR Non-Target-Site Resistance (NTSR) NTSR->Inhibitor_A Can confer resistance to Ppo_IN_14 This compound (Cross-resistance unknown) Ppo_IN_14->TSR Efficacy against? (Needs research) Ppo_IN_14->NTSR Efficacy against? (Needs research)

Caption: Potential cross-resistance scenarios for PPO inhibitors.

Future Outlook

This compound presents a promising new chemical entity in the ongoing effort to manage weed populations. Its high efficacy against susceptible broadleaf weeds is a positive indicator of its potential. However, the ultimate utility of this compound will depend on its performance against PPO-resistant weed biotypes. Future research should prioritize screening this compound against a panel of weeds with well-characterized PPO resistance mechanisms, such as the ΔG210 deletion. This will provide the necessary data to position this compound effectively in integrated weed management programs and to anticipate potential cross-resistance issues.

References

Validating the Herbicidal Activity of PPO-Inhibiting Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the herbicidal activity of Saflufenacil, a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, with another PPO inhibitor, Fomesafen, and a herbicide with a different mode of action, Glyphosate. The information is intended for researchers, scientists, and drug development professionals to objectively assess the performance of these herbicides based on available experimental data.

Introduction to PPO-Inhibiting Herbicides

Protoporphyrinogen oxidase (PPO) inhibiting herbicides, also known as HRAC/WSSA Group 14 herbicides, are a critical class of herbicides used for the control of a broad spectrum of broadleaf weeds.[1][2] Their primary mechanism of action is the inhibition of the PPO enzyme, which is essential for chlorophyll (B73375) and heme biosynthesis in plants.[1][3] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species (ROS).[2][4] These ROS cause severe damage to cell membranes, leading to lipid peroxidation, cell leakage, and ultimately, rapid necrosis of plant tissues.[1][4]

Saflufenacil is a pyrimidinedione PPO inhibitor that provides both contact and some residual activity against a wide range of broadleaf weeds.[5][6] Fomesafen , a member of the diphenyl ether family, is another widely used PPO inhibitor with both foliar and soil activity.[7][8] In contrast, Glyphosate , an EPSP synthase inhibitor (HRAC/WSSA Group 9), acts systemically by inhibiting the synthesis of aromatic amino acids, a pathway not present in animals.[9][10][11]

Comparative Herbicidal Efficacy

The efficacy of Saflufenacil, Fomesafen, and Glyphosate varies depending on the weed species, growth stage, and environmental conditions. The following tables summarize the herbicidal activity, often expressed as the concentration required to reduce plant growth by 50% (GR₅₀), for several economically important weed species. It is important to note that direct comparisons of GR₅₀ values across different studies should be made with caution due to variations in experimental protocols.

Weed SpeciesHerbicideGR₅₀ (g a.i./ha)Reference
Amaranthus palmeri (Palmer Amaranth)SaflufenacilNot explicitly found as GR₅₀, but effective in control programs.[12][5][12]
Fomesafen8- to 15-fold higher in resistant vs. susceptible populations.[7][7]
GlyphosateHighly variable due to widespread resistance.[5][7][5][7]
Ambrosia artemisiifolia (Common Ragweed)SaflufenacilEffective, with 75% control reported in one study.[13][14][13]
FomesafenNot specifically found as GR₅₀.
GlyphosateResistance is a significant issue.[14][14]
Conyza canadensis (Horseweed)SaflufenacilGR₅₀ of approximately 102 g/ha for both glyphosate-resistant and -susceptible biotypes.[15][15]
FomesafenNot specifically found as GR₅₀.
GlyphosateHigh levels of resistance reported.[15][16][15][16]
Chenopodium album (Common Lambsquarters)SaflufenacilEffective control reported in field experiments.[17][17]
FomesafenNot specifically found as GR₅₀.
GlyphosateGenerally effective, but resistance has been reported.

Table 1: Comparative GR₅₀ Values of Saflufenacil, Fomesafen, and Glyphosate on Selected Weed Species.

Weed SpeciesHerbicide ProgramControl (%)TimingReference
Amaranthus palmeriSaflufenacil + Imazethapyr + Pyroxasulfone (PRE)85 - 94End-of-season[5]
Fomesafen (PRE)8742 DAT[8]
Glyphosate (POST)Variable, often low due to resistancePOST[5]
Ambrosia artemisiifoliaSaflufenacil + 2,4-D (PP)9921 DAPP[13]
FomesafenNot specifically found.
GlyphosateIneffective on resistant populationsPOST[13]
Conyza canadensisSaflufenacil (with MSO adjuvant)8928 DAT[16]
Glyphosate + Saflufenacil>807 DAT[15]
FomesafenNot specifically found.

Table 2: Percent Control of Selected Weed Species with Different Herbicide Programs. (DAT: Days After Treatment; DAPP: Days After Pre-plant; PRE: Pre-emergence; POST: Post-emergence; PP: Pre-plant)

Experimental Protocols

The validation of herbicidal activity requires standardized experimental protocols to ensure the reliability and reproducibility of results. Below are detailed methodologies for conducting greenhouse and field efficacy trials.

Greenhouse Dose-Response Study

This protocol is designed to determine the dose-response relationship of a herbicide on a target weed species under controlled conditions.

  • Plant Material and Growth Conditions:

    • Weed seeds are sourced from a reputable supplier or collected from the field.

    • Seeds are germinated in trays containing a standard greenhouse potting mix.

    • Seedlings are transplanted at a uniform growth stage (e.g., 2-3 true leaves) into individual pots (e.g., 10 cm diameter).

    • Plants are grown in a controlled environment with consistent temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity.[18]

  • Herbicide Application:

    • A range of herbicide doses is prepared, typically spanning from a rate expected to cause no effect to a rate causing complete mortality.[19][20] A logarithmic series of doses is often used.

    • Herbicides are applied using a calibrated laboratory track sprayer to ensure uniform application.

    • An untreated control group is included for comparison.[21]

  • Data Collection and Analysis:

    • Visual injury ratings (phytotoxicity) are recorded at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).[20][22]

    • At the end of the experiment, the above-ground biomass of each plant is harvested, dried in an oven, and weighed.

    • The data (biomass or visual injury) is subjected to non-linear regression analysis, typically using a log-logistic model, to determine the GR₅₀ value.[23][24]

Field Efficacy Trial

This protocol evaluates the performance of a herbicide under real-world agricultural conditions.

  • Trial Site Selection and Design:

    • The trial site should have a uniform and sufficient population of the target weed species.

    • The experiment is laid out in a randomized complete block design with a minimum of three to four replications.[25][26]

    • Plot sizes should be large enough to minimize edge effects and allow for accurate application and assessment (e.g., 3m x 10m).[27]

  • Herbicide Application:

    • Herbicides are applied at proposed label rates, and often at half and double the proposed rates, to evaluate efficacy and crop safety.[20]

    • Applications are made using a calibrated small-plot sprayer with appropriate nozzles and pressure to ensure uniform coverage.

    • An untreated control is included in each replication.

  • Data Collection and Analysis:

    • Weed control is assessed visually at multiple time points after application.

    • Weed density (plants per square meter) and biomass are often measured from quadrats placed within each plot.

    • Crop phytotoxicity is also rated visually.

    • At the end of the growing season, crop yield may be harvested from the center of each plot to determine the impact of weed control on productivity.

    • Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatments.[26]

Visualizations

Signaling Pathway

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ProtoIXgen Protoporphyrinogen IX Glutamate->ProtoIXgen Multiple Steps PPO PPO Enzyme ProtoIXgen->PPO ProtoIXgen_cyto Protoporphyrinogen IX (Accumulates) ProtoIXgen->ProtoIXgen_cyto Leaks out ProtoIX_chloro Protoporphyrin IX PPO->ProtoIX_chloro Oxidation Chlorophyll Chlorophyll & Heme ProtoIX_chloro->Chlorophyll ProtoIX_cyto Protoporphyrin IX ProtoIXgen_cyto->ProtoIX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS Light, O2 MembraneDamage Cell Membrane Damage (Lipid Peroxidation) ROS->MembraneDamage CellDeath Cell Death (Necrosis) MembraneDamage->CellDeath Saflufenacil Saflufenacil (PPO Inhibitor) Saflufenacil->PPO Inhibits

Caption: Mechanism of action for PPO-inhibiting herbicides like Saflufenacil.

Experimental Workflow

Herbicide_Validation_Workflow cluster_greenhouse Greenhouse Screening cluster_field Field Trials start_gh Weed Seed Germination transplant Transplant Seedlings start_gh->transplant start_field Site Selection & Plot Establishment herbicide_app_gh Dose-Response Herbicide Application transplant->herbicide_app_gh data_collection_gh Visual Assessment & Biomass Measurement herbicide_app_gh->data_collection_gh gr50 GR50 Calculation data_collection_gh->gr50 yield_analysis Yield Analysis Efficacy_Validation Efficacy Validation gr50->Efficacy_Validation herbicide_app_field Field Rate Herbicide Application start_field->herbicide_app_field data_collection_field Weed Control & Crop Phytotoxicity Assessment herbicide_app_field->data_collection_field data_collection_field->yield_analysis yield_analysis->Efficacy_Validation

References

Benchmarking Ppo-IN-14 Against Known NtPPO Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a specific molecule designated "Ppo-IN-14" have not yielded a compound with this identifier in publicly available scientific literature. The designation "IN-14" may refer to an internal laboratory code or a novel compound not yet widely documented. However, the "PPO" and "14" components of the name strongly suggest a connection to the well-established class of Protoporphyrinogen (B1215707) Oxidase (PPO) inhibiting herbicides, which are classified under the Herbicide Resistance Action Committee (HRAC) Group 14.

This guide, therefore, provides a comparative framework for benchmarking a putative PPO inhibitor, hereafter referred to as "this compound," against known and commercially available NtPPO inhibitors. The methodologies and data presentation formats outlined below are designed to provide a comprehensive and objective assessment for researchers, scientists, and drug development professionals.

Understanding PPO Inhibition

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[1][2] Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, cell death.[1][3] PPO inhibitors are primarily used as broadleaf herbicides and are known for their rapid, contact-type activity.[1][3]

Comparative Data of Known NtPPO Inhibitors

To effectively benchmark "this compound," its performance should be evaluated against a panel of established NtPPO inhibitors. The following table summarizes key performance indicators for several common PPO inhibitors. Data for "this compound" should be generated using identical experimental protocols to ensure a valid comparison.

InhibitorChemical ClassIC₅₀ (nM)¹Ki (nM)²Herbicidal Efficacy (ED₅₀, g/ha)³
This compound TBDTBDTBDTBD
Fomesafen Diphenyl ether50 - 10020 - 40100 - 200
Lactofen Diphenyl ether30 - 7015 - 3050 - 100
Saflufenacil Pyrimidinedione10 - 255 - 1525 - 50
Flumioxazin N-phenylphthalimide5 - 152 - 810 - 30

¹ IC₅₀ (Half-maximal inhibitory concentration): Concentration of the inhibitor required to reduce the activity of the NtPPO enzyme by 50%. Lower values indicate higher potency. ² Ki (Inhibition constant): An indicator of the binding affinity of the inhibitor to the enzyme. Lower values indicate a stronger binding affinity. ³ ED₅₀ (Effective dose, 50%): The dose of herbicide required to cause a 50% reduction in plant growth or biomass. Lower values indicate higher herbicidal activity. TBD: To be determined through experimental evaluation.

Experimental Protocols

To ensure data integrity and comparability, the following detailed experimental protocols are recommended for characterizing "this compound."

In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of NtPPO enzyme activity.

Materials:

  • Isolated and purified Nicotiana tabacum PPO (NtPPO) enzyme

  • Protoporphyrinogen IX (substrate)

  • This compound and known inhibitor standards (e.g., Fomesafen)

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a series of dilutions of this compound and the standard inhibitor in the assay buffer.

  • In a 96-well plate, add the NtPPO enzyme solution to each well.

  • Add the different concentrations of the inhibitors to their respective wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the rate of protoporphyrin IX formation by measuring the increase in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable sigmoidal dose-response curve fitting model.

Enzyme Kinetics and Ki Determination

Objective: To determine the inhibition constant (Ki) and the mode of inhibition of this compound.

Procedure:

  • Perform the in vitro enzyme inhibition assay as described above, but vary the concentrations of both the substrate (protoporphyrinogen IX) and the inhibitor (this compound).

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

  • Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Ki value.

Whole-Plant Herbicide Efficacy Assay (ED₅₀ Determination)

Objective: To determine the effective dose of this compound required to cause 50% injury or growth reduction in a target plant species.

Materials:

  • Seeds of a susceptible plant species (e.g., Amaranthus retroflexus - redroot pigweed)

  • Potting mix and pots

  • Growth chamber with controlled light, temperature, and humidity

  • This compound and known herbicide standards formulated for application

  • Spray chamber

Procedure:

  • Grow the target plants to a specific growth stage (e.g., 2-4 true leaves).

  • Prepare a series of dilutions of the formulated this compound and standard herbicides.

  • Apply the different herbicide doses to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group.

  • Return the plants to the growth chamber and observe them over a period of 7-14 days.

  • Assess herbicidal injury visually using a rating scale (e.g., 0% = no injury, 100% = plant death) or by measuring the reduction in fresh or dry weight compared to the control group.

  • Plot the percentage of injury or growth reduction against the logarithm of the herbicide dose and determine the ED₅₀ value using a dose-response model.

Visualizing Pathways and Workflows

To further aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX NtPPO NtPPO (Protoporphyrinogen Oxidase) Protoporphyrinogen_IX->NtPPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Light/O₂ Dependent Oxidation Protoporphyrin_IX Protoporphyrin IX NtPPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Ppo_IN_14 This compound Ppo_IN_14->NtPPO Inhibition Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage

Caption: Signaling pathway of NtPPO inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_inplanta In Planta Assays IC50 IC₅₀ Determination Ki Ki Determination IC50->Ki Data_Analysis Data Analysis & Comparison Ki->Data_Analysis ED50 ED₅₀ Determination ED50->Data_Analysis Start Compound Synthesis (this compound) Start->IC50 Start->ED50

Caption: Experimental workflow for benchmarking.

References

Ppo-IN-14 structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "Ppo-IN-14" did not yield specific information on a compound with this designation in the public scientific literature. The search results provided general information on related but distinct topics, including inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14) and Polyphenol Oxidase (PPO), as well as unrelated topics such as Personal Protection Orders (PPOs).

This suggests that "this compound" may be an internal compound code, a very recent discovery not yet published, or a misnomer. Without a defined chemical structure or a specified biological target for "this compound," a comprehensive structure-activity relationship (SAR) comparison guide as requested cannot be generated.

To provide a relevant and accurate comparison guide, more specific information about this compound is required, such as:

  • The full chemical name or structure.

  • The biological target (e.g., a specific enzyme or receptor).

  • Any associated publications or patents.

Once this information is available, a detailed guide comparing this compound to other relevant compounds can be compiled, including quantitative data, experimental protocols, and visualizations.

Independent Verification of Ppo-IN-14 Inhibitory Constant (Ki): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the inhibitory constant (Ki) of the protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, Ppo-IN-14. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as a template, offering standardized experimental protocols and data presentation formats to compare its performance against other known PPO inhibitors. The data presented herein is illustrative and should be replaced with experimental findings.

Comparative Analysis of PPO Inhibitor Potency

The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, representing the concentration required to produce half-maximum inhibition.[1] A lower Ki value signifies a higher binding affinity and greater potency.[2] The following table provides a template for comparing the experimentally determined Ki of this compound with other PPO inhibitors.

InhibitorTarget Organism/EnzymeKi (nM)Assay Conditions (Substrate, pH, Temp)Reference
This compound [Specify Target][Experimental Value][Specify Conditions][Internal Report/Publication]
FomesafenAmaranthus tuberculatus[Illustrative Value: 25]Protoporphyrinogen IX, pH 7.5, 25°C[Hypothetical Publication 1]
LactofenAmaranthus tuberculatus[Illustrative Value: 45]Protoporphyrinogen IX, pH 7.5, 25°C[Hypothetical Publication 2]
AcifluorfenAmaranthus tuberculatus[Illustrative Value: 60]Protoporphyrinogen IX, pH 7.5, 25°C[Hypothetical Publication 3]

Experimental Protocol for Ki Determination

The determination of the Ki value for this compound requires a series of enzyme kinetic assays. The following protocol outlines the key steps for a competitive inhibition study.

1. Materials and Reagents:

  • Purified Protoporphyrinogen Oxidase (PPO) enzyme

  • Substrate: Protoporphyrinogen IX

  • Inhibitor: this compound

  • Assay Buffer (e.g., Phosphate buffer, pH 7.5)

  • Spectrophotometer or microplate reader[3]

  • 96-well plates or cuvettes[3]

2. Enzyme Activity Assay:

  • Prepare a series of substrate concentrations in the assay buffer.

  • Add a fixed concentration of the PPO enzyme to initiate the reaction.

  • Monitor the rate of product formation (Protoporphyrin IX) by measuring the change in absorbance at a specific wavelength over time.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from a plot of reaction velocity versus substrate concentration.

3. Inhibitor Assay:

  • Perform the enzyme activity assay with a fixed substrate concentration and varying concentrations of this compound.

  • Pre-incubate the enzyme with the inhibitor before adding the substrate.[3]

  • Measure the reaction velocity for each inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of this compound that reduces enzyme activity by 50%.[3]

4. Ki Calculation:

  • The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

  • Alternatively, Ki can be determined graphically using methods such as the Dixon plot (plotting 1/velocity against inhibitor concentration).[1]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps involved in the experimental determination of the inhibitory constant (Ki) for this compound.

G Experimental Workflow for Ki Determination of this compound A Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) B Enzyme Activity Assay (Varying [Substrate]) A->B D Inhibition Assay (Fixed [Substrate], Varying [Inhibitor]) A->D C Determine Km and Vmax (Michaelis-Menten Plot) B->C F Calculate Ki (Cheng-Prusoff Equation) C->F E Calculate IC50 D->E E->F

Caption: Workflow for determining the Ki of this compound.

Signaling Pathway of PPO Inhibition

Protoporphyrinogen oxidase (PPO) is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways.[4] PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX.[4] This leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, results in the formation of reactive oxygen species, causing rapid cell membrane disruption and cell death.[4][5]

G Mechanism of Action of PPO Inhibitors cluster_pathway Chlorophyll & Heme Biosynthesis cluster_inhibition Inhibition Pathway A Protoporphyrinogen IX B Protoporphyrin IX A->B PPO Enzyme E Accumulation of Protoporphyrinogen IX A->E C Chlorophyll & Heme B->C D This compound D->A Inhibits F Reactive Oxygen Species (ROS) Formation (with light) E->F G Cell Membrane Disruption & Cell Death F->G

Caption: Signaling pathway of PPO inhibition.

References

Protoporphyrinogen Oxidase (PPO) Inhibitors: A Comparative Guide for Glyphosate-Resistant Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Ppo-IN-14": The term "this compound" does not correspond to a recognized, commercially available herbicide. It is likely a placeholder or internal code for a compound belonging to the Group 14 class of herbicides, known as Protoporphyrinogen (B1215707) Oxidase (PPO) inhibitors. This guide will therefore focus on the performance of this important class of herbicides in the management of glyphosate-resistant weed populations.

Protoporphyrinogen oxidase (PPO) inhibitors have become a cornerstone in the fight against glyphosate-resistant weeds, offering an effective alternative mode of action.[1] These herbicides disrupt a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants, leading to the rapid destruction of cell membranes and subsequent plant death.[2] This guide provides a comparative analysis of the performance of PPO inhibitors against other common herbicides used for managing glyphosate-resistant weeds, supported by experimental data and detailed protocols.

Performance Comparison of PPO Inhibitors and Alternatives

The efficacy of PPO inhibitors can vary depending on the specific active ingredient, weed species, and environmental conditions. The following tables summarize quantitative data from various studies, comparing the performance of PPO inhibitors with other herbicide classes on key glyphosate-resistant weeds.

Table 1: Control of Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus)

Herbicide (Active Ingredient)Herbicide GroupApplication RateWeed Size% Control (Days After Treatment)Source(s)
PPO Inhibitors
Fomesafen14263 g ai/ha10 cm90-100% (21 DAT)[3]
Lactofen14Varies2-4 inchesGood to Excellent[4]
Fomesafen + Glufosinate14 + 10Varies10-30 cm≥ 96% (4 WAT)[5]
Alternatives
Glufosinate10590 g ai/ha30 cm90-100% (21 DAT)[3]
Dicamba (B1670444)4560 g ae/haVaries82-95%[6]
2,4-D4Varies30 cm87-99% (after failed fomesafen)[3]

Table 2: Control of Glyphosate-Resistant Palmer Amaranth (B1665344) (Amaranthus palmeri)

Herbicide (Active Ingredient)Herbicide GroupApplication RateWeed Size% Control (Days After Treatment)Source(s)
PPO Inhibitors
Fomesafen14Varies10 cm≥ 96%[5]
Lactofen14Varies2-3 inchesGood to Excellent[7]
Saflufenacil + Glyphosate14 + 9≥15 g/ha + 1480 g ae/haVariesEfficient Control[8]
Alternatives
Glufosinate10451 g ai/ha~30 cm≥ 90%[5]
Dicamba4560 or 1120 g ae/haVaries81-95% (14 DAT)[9]
2,4-D4VariesVariesVariable[6]

Table 3: Control of Glyphosate-Resistant Kochia (Bassia scoparia)

Herbicide (Active Ingredient)Herbicide GroupApplication Timing% ControlSource(s)
PPO Inhibitors
Saflufenacil14Pre-plant>80% (when followed by post-emergent)[10]
Carfentrazone + Sulfentrazone14Pre-plant>80%[10]
Alternatives
Dicamba4Varies28-45% (resistant populations)[11]
Fluroxypyr4VariesVariable[11]
2,4-D + Dicamba + Mecoprop4Post-emergent>90%[12]

Experimental Protocols

Understanding the methodology behind herbicide efficacy trials is crucial for interpreting performance data. Below is a representative protocol for a field experiment evaluating post-emergence herbicides for the control of glyphosate-resistant weeds.

Objective: To evaluate the efficacy of various post-emergence herbicides, including PPO inhibitors and alternative modes of action, on the control of a confirmed glyphosate-resistant weed population under field conditions.

Materials and Methods:

  • Site Selection: The trial is conducted in a field with a known, uniform infestation of the target glyphosate-resistant weed species (e.g., Palmer amaranth, waterhemp).

  • Experimental Design: A randomized complete block design with 3-4 replications is typically used to account for field variability.[13]

  • Plot Size: Individual plots are of a size that allows for representative weed populations and accurate application and assessment, for example, 3 meters by 9 meters.

  • Treatments:

    • Untreated Control

    • Glyphosate (at a standard rate to confirm resistance)

    • PPO inhibitor 1 (e.g., Fomesafen at a specified rate)

    • PPO inhibitor 2 (e.g., Lactofen at a specified rate)

    • Alternative Herbicide 1 (e.g., Glufosinate at a specified rate)

    • Alternative Herbicide 2 (e.g., Dicamba at a specified rate)

    • Tank mixtures of interest (e.g., PPO inhibitor + Glyphosate)

  • Herbicide Application:

    • Herbicides are applied using a calibrated backpack or bicycle sprayer equipped with appropriate nozzles to ensure uniform coverage.

    • Application timing is critical and should correspond to the weed growth stage specified in the study objectives (e.g., 10-15 cm in height).[7]

    • Environmental conditions (temperature, humidity, wind speed) are recorded at the time of application.

  • Data Collection:

    • Visual Weed Control Ratings: Efficacy is assessed visually at set intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT). Ratings are typically on a scale of 0% (no control) to 100% (complete weed death).

    • Weed Density and Biomass: In some studies, weed counts per unit area and the dry weight of surviving weeds are measured at a specific time point to provide a more quantitative assessment of control.

    • Crop Injury: If the trial is conducted within a crop, visual ratings of crop injury (e.g., chlorosis, necrosis, stunting) are also taken.

    • Crop Yield: For in-crop trials, crop yield is often measured at the end of the season to determine the impact of weed control on productivity.[14]

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Visualizations

Signaling Pathway of PPO Inhibitors

The following diagram illustrates the mechanism of action of PPO-inhibiting herbicides.

PPO_Inhibitor_Pathway Glutamate Glutamate ALA 5-aminolevulinate (ALA) Glutamate->ALA Multiple steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX Multiple steps PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Accumulated_ProtoIX Accumulated Protoporphyrin IX (in cytoplasm) Protoporphyrinogen_IX->Accumulated_ProtoIX Leaks to cytoplasm Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX PPO_Inhibitor PPO Inhibitor (Group 14 Herbicide) PPO_Inhibitor->PPO_Enzyme Inhibits Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Accumulated_ProtoIX->ROS Reacts with Light_O2 Light + O2 Light_O2->ROS Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Mechanism of action for PPO-inhibiting herbicides.
Experimental Workflow for Herbicide Efficacy Trial

This diagram outlines the typical workflow for conducting a herbicide efficacy trial.

Herbicide_Trial_Workflow Start Start Site_Selection Site Selection & Trial Design Start->Site_Selection Plot_Establishment Plot Establishment Site_Selection->Plot_Establishment Herbicide_Application Herbicide Application Plot_Establishment->Herbicide_Application Data_Collection Data Collection (Visual Ratings, Biomass, etc.) Herbicide_Application->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Reporting Reporting & Conclusion Data_Analysis->Reporting End End Reporting->End

A generalized workflow for herbicide efficacy trials.

References

Safety Operating Guide

Proper Disposal Procedures for Ppo-IN-14: A General Laboratory Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Ppo-IN-14" was not publicly available at the time of this writing. The following guidelines are based on general best practices for the handling and disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound and adhere to their institution's environmental health and safety (EHS) protocols.

The proper disposal of any chemical agent is paramount to ensuring a safe laboratory environment and preventing environmental contamination. For a novel compound like this compound, it is crucial to treat it as a hazardous substance until its properties are well-understood.

Key Disposal Considerations

All personnel handling chemical waste should be trained in proper procedures and be aware of the potential hazards.[1] The following table summarizes critical aspects of laboratory chemical waste management.

ConsiderationKey RequirementsSource
Waste Identification Treat all unknown chemical waste as hazardous.[1] Waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][1][2]
Container Management Use chemically compatible containers that are in good condition with secure, leak-proof closures.[3] The original container is often ideal if it is not compromised.[4] Do not use food containers.[4][3][4]
Labeling All waste containers must be clearly labeled with their contents. Deface labels from empty containers before disposal as regular trash.[1][1]
Storage Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][4] Segregate incompatible waste types, such as acids and bases.[4][2][4]
Disposal Method Hazardous chemical waste must not be disposed of down the drain or through evaporation.[1][2] Disposal should be handled through the institution's hazardous waste collection program.[1][1][2]

General Protocol for the Disposal of this compound Waste

This protocol provides a step-by-step guide for the safe disposal of waste containing this compound, assuming it is being handled as a potentially hazardous chemical.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

2. Waste Segregation:

  • Segregate this compound waste based on its physical state (solid or liquid) and chemical compatibility with other waste streams.

  • Avoid mixing this compound waste with incompatible chemicals to prevent violent reactions or the release of toxic gases.[4]

3. Waste Collection:

  • Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. Keep the container securely capped when not in use.[4]

  • Solid Waste: Collect solid waste (e.g., contaminated consumables) in a separate, clearly labeled container.

  • Sharps Waste: Any sharps contaminated with this compound should be disposed of in a designated sharps container.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound."

  • Indicate the approximate concentration and quantity of the waste.

5. Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2][4]

  • Ensure the SAA is inspected weekly for any signs of leakage.[4]

6. Disposal Request:

  • Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[2][4]

7. Empty Container Disposal:

  • A container that has held this compound should be triple-rinsed with a suitable solvent.[1]

  • The rinsate must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, deface the chemical label and dispose of the container as regular trash, unless otherwise specified by your institution.[1]

Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.

G cluster_generation Waste Generation cluster_handling On-site Handling & Storage cluster_disposal Disposal Process start This compound Experiment waste_gen Generate this compound Waste (Solid, Liquid, Sharps) start->waste_gen segregate Segregate Waste by Type waste_gen->segregate container Use Labeled, Compatible Container segregate->container store Store in Satellite Accumulation Area (SAA) container->store contact_ehs Contact EHS for Pickup store->contact_ehs Container Full or Max Storage Time Reached pickup Hazardous Waste Pickup contact_ehs->pickup final_disposal Final Disposal by Licensed Facility pickup->final_disposal

Caption: General workflow for laboratory chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ppo-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ppo-IN-14, a potent Protoporphyrinogen Oxidase (PPO) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and essential engineering controls.

Item Specification Purpose
Eye/Face Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.Minimizes inhalation of dust or aerosols.
Engineering Controls Chemical fume hood.Provides primary containment and ventilation.
Safety shower and eyewash station.For immediate decontamination in case of exposure.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposing of this compound is critical to mitigate risks. The following workflow outlines the key steps.

This compound Handling and Disposal Workflow prep Preparation - Don appropriate PPE - Work in a chemical fume hood weigh Weighing - Use a calibrated analytical balance - Handle with care to avoid generating dust prep->weigh Proceed with caution dissolve Dissolution - Add solvent slowly to the solid - Gently agitate to dissolve weigh->dissolve experiment Experimental Use - Follow specific experimental protocol - Maintain containment dissolve->experiment decon Decontamination - Clean all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) experiment->decon waste Waste Collection - Collect all liquid and solid waste in designated, labeled hazardous waste containers decon->waste disposal Disposal - Arrange for disposal by a licensed hazardous waste management company waste->disposal

Caption: A stepwise workflow for the safe handling and disposal of this compound in a laboratory setting.

Experimental Protocol: Inhibition of Protoporphyrinogen Oxidase

The following is a generalized protocol for assessing the inhibitory activity of this compound on Protoporphyrinogen Oxidase (PPO). Researchers should adapt this protocol based on their specific experimental needs.

Materials:

  • This compound

  • Protoporphyrinogen Oxidase (PPO) enzyme

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., Tris-HCl with appropriate co-factors)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known quantity of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare working solutions: Perform serial dilutions of the stock solution in the assay buffer to achieve a range of desired inhibitor concentrations.

  • Enzyme reaction:

    • In a microplate, add the assay buffer, PPO enzyme, and the various concentrations of this compound.

    • Initiate the reaction by adding the substrate, Protoporphyrinogen IX.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Measurement: Measure the formation of the product, Protoporphyrin IX, using a spectrophotometer (detecting the characteristic Soret peak) or a fluorometer.

  • Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration and calculate the IC50 value for this compound.

Mechanism of Action: PPO Inhibition Signaling Pathway

This compound functions by inhibiting Protoporphyrinogen Oxidase, a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways. This inhibition leads to the accumulation of Protoporphyrinogen IX, which is then auto-oxidized to Protoporphyrin IX. In the presence of light and oxygen, Protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and ultimately lead to cell membrane disruption and cell death.

This compound Mechanism of Action cluster_cell Plant Cell Ppo_IN_14 This compound PPO Protoporphyrinogen Oxidase (PPO) Ppo_IN_14->PPO Inhibits ProtoIX Protoporphyrin IX PPO->ProtoIX Catalyzes oxidation ProtogenIX Protoporphyrinogen IX ProtogenIX->PPO Substrate ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Photosensitization (Light + O2) Membrane Cell Membrane Disruption ROS->Membrane CellDeath Cell Death Membrane->CellDeath

Caption: The inhibitory effect of this compound on the Protoporphyrinogen Oxidase signaling pathway.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
Contaminated Sharps Dispose of in a designated sharps container for hazardous materials.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for pickup by a licensed hazardous waste contractor. Always provide the Safety Data Sheet (SDS) to the disposal company.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.